2-(Furan-2-yl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFJPSLQRGQNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394917 | |
| Record name | 2-(furan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90086-89-8 | |
| Record name | 2-(furan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(Furan-2-yl)pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-(furan-2-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers engaged in the synthesis of novel chemical entities.
Introduction
The this compound scaffold is a significant structural motif in medicinal chemistry due to the combined presence of the pyrrolidine ring, a common feature in many bioactive natural products and pharmaceuticals, and the furan moiety, which is also prevalent in a range of therapeutic agents. The unique electronic and steric properties of this combination make it an attractive building block for the design of novel drug candidates. This guide explores key synthetic strategies for the preparation of this compound.
Synthetic Pathways
Two primary synthetic strategies for the synthesis of this compound are presented: a cascade reaction approach and a multi-step synthesis involving the construction of the pyrrolidine ring.
Method 1: Cascade Reaction via N-H Insertion and Intramolecular Aldol Reaction
A highly efficient and stereoselective method for the synthesis of functionalized (2-furyl)-2-pyrrolidines involves a cascade reaction initiated by an N-H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol reaction.[1] This domino process is catalyzed by zinc chloride and offers high diastereoselectivity.[1]
Caption: Cascade reaction pathway for this compound synthesis.
Method 2: Multi-step Synthesis from 2-Pyrrolidinone
An alternative and versatile approach involves a multi-step synthesis commencing with the commercially available 2-pyrrolidinone. This method allows for the introduction of the furan moiety through a nucleophilic addition of an organofuran reagent to a protected pyrrolidinone precursor. While the referenced protocol is for the 3-furyl isomer, it can be adapted for the synthesis of the 2-furyl analogue.[2]
Caption: Multi-step synthesis of this compound from 2-pyrrolidinone.
Quantitative Data
The following tables summarize typical quantitative data for the key transformations involved in the synthesis of this compound, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Cascade Reaction Data [1]
| Step | Catalyst | Diastereoselectivity | Yield |
| N-H Insertion / Aldol Cascade | ZnCl₂ (1 mol%) | >98:2 | High |
Table 2: Multi-step Synthesis Data (Adapted from 3-furyl synthesis) [2]
| Step | Reagents | Typical Yield |
| N-Protection of 2-Pyrrolidinone | Boc₂O, DMAP | >95% |
| Nucleophilic Addition of 2-Lithiofuran | N-Boc-2-pyrrolidinone, 2-Lithiofuran | 70-85% |
| Reductive Deprotection | Et₃SiH, TFA | 60-80% |
Experimental Protocols
Method 1: Cascade Reaction (Hypothetical Protocol)
This protocol is a representative procedure based on the described cascade reaction for the synthesis of functionalized (2-furyl)-2-pyrrolidines.[1]
-
Preparation of the Catalyst Solution: In a flame-dried flask under an inert atmosphere, dissolve zinc chloride (1 mol%) in anhydrous toluene.
-
Reaction Setup: To the catalyst solution, add the primary amine (1.0 equiv.) and the enynal precursor (1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.
Method 2: Multi-step Synthesis (Adapted Protocol)
This protocol is adapted from the synthesis of 2-(furan-3-yl)-1-tosylpyrrolidine and is proposed for the synthesis of this compound.[2]
Step 1: Synthesis of N-Boc-2-pyrrolidinone
-
To a solution of 2-pyrrolidinone (1.0 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 equiv.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Step 2: Generation of 2-Lithiofuran and Nucleophilic Addition
-
In a flame-dried flask under an inert atmosphere, dissolve 2-bromofuran (1.1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add n-butyllithium (1.1 equiv.) dropwise and stir for 1 hour to generate 2-lithiofuran.
-
To this solution, add a solution of N-Boc-2-pyrrolidinone (1.0 equiv.) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Step 3: Reductive Deprotection to this compound
-
To a solution of the hemiaminal intermediate from the previous step (1.0 equiv.) in dichloromethane at 0 °C, add triethylsilane (2.0-3.0 equiv.) followed by the dropwise addition of trifluoroacetic acid (5.0-10.0 equiv.).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate. The crude amine may be purified by distillation or chromatography.
Spectroscopic Data (Expected)
The following table summarizes the expected NMR spectroscopic data for this compound based on the analysis of its constituent functional groups.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.35 | dd | Furan H5 |
| ¹H | ~6.30 | dd | Furan H4 |
| ¹H | ~6.20 | dd | Furan H3 |
| ¹H | ~4.20 | t | Pyrrolidine C2-H |
| ¹H | ~3.10-2.90 | m | Pyrrolidine C5-H₂ |
| ¹H | ~2.00-1.70 | m | Pyrrolidine C3, C4-H₂ |
| ¹³C | ~155.0 | s | Furan C2 |
| ¹³C | ~142.0 | d | Furan C5 |
| ¹³C | ~110.0 | d | Furan C4 |
| ¹³C | ~105.0 | d | Furan C3 |
| ¹³C | ~60.0 | d | Pyrrolidine C2 |
| ¹³C | ~46.0 | t | Pyrrolidine C5 |
| ¹³C | ~30.0 | t | Pyrrolidine C3/C4 |
| ¹³C | ~25.0 | t | Pyrrolidine C3/C4 |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.
References
Paal-Knorr Synthesis of the Pyrrole Ring followed by Reduction
An In-depth Technical Guide to the Mechanism of Formation of 2-(Furan-2-yl)pyrrolidine
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details the core reaction mechanisms, provides structured experimental protocols, and includes visualizations of the chemical pathways.
A classic and robust method for the synthesis of this compound involves a two-stage process. The first stage is the construction of the corresponding pyrrole ring system via the Paal-Knorr synthesis, which is then followed by a reduction of the pyrrole to the desired pyrrolidine.
Stage 1: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and ammonia or a primary amine to form a pyrrole.[1][2][3][4][5] For the synthesis of 2-(furan-2-yl)pyrrole, the required precursor is 1-(furan-2-yl)butane-1,4-dione. This diketone undergoes cyclization in the presence of an ammonia source.
The mechanism involves the nucleophilic attack of the amine on both carbonyl groups to form a di-hemiaminal intermediate, which then dehydrates to yield the aromatic pyrrole ring.[1]
Caption: Paal-Knorr synthesis of 2-(Furan-2-yl)pyrrole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(furan-2-yl)butane-1,4-dione (1.0 eq) in glacial acetic acid.
-
Addition of Amine: Add ammonium acetate (3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and basify with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(furan-2-yl)pyrrole can be purified by column chromatography on silica gel.
Stage 2: Reduction of 2-(Furan-2-yl)pyrrole
The second stage involves the reduction of the aromatic pyrrole ring to a saturated pyrrolidine ring. Catalytic hydrogenation is a common and effective method for this transformation.
References
An In-depth Technical Guide to the Chemical Properties of 2-(Furan-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-(Furan-2-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported data, computational predictions, and extrapolations from closely related analogs to offer a thorough profile. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic and analytical procedures are provided.
Core Chemical and Physical Properties
This compound, with the chemical formula C₈H₁₁NO, is an aralkylamine featuring a pyrrolidine ring substituted at the 2-position with a furan-2-yl group.[1] Its structural characteristics impart a unique combination of properties relevant to its potential applications in pharmaceutical development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | PubChem[2] |
| Molecular Weight | 137.18 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 90086-89-8 | PubChem[2] |
| Canonical SMILES | C1CC(NC1)C2=CC=CO2 | PubChem[2] |
| Physical State | Liquid (Predicted) | N/A |
| Boiling Point | Not experimentally reported. Estimated based on related structures. | N/A |
| Melting Point | Not experimentally reported. | N/A |
| Solubility | Miscible with water and most organic solvents (based on pyrrolidine).[3] | N/A |
| XLogP3 | 0.9 | PubChem[2] |
| Topological Polar Surface Area | 25.2 Ų | PubChem[2] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (600 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 | Doublet of doublets | H5 (Furan) |
| ~6.4 | Doublet of doublets | H3 (Furan) |
| ~6.3 | Doublet of doublets | H4 (Furan) |
| ~4.5 | Triplet | H2' (Pyrrolidine) |
| ~3.3 | Multiplet | H5' (Pyrrolidine) |
| ~2.1 | Multiplet | H3' (Pyrrolidine) |
| ~1.9 | Multiplet | H4' (Pyrrolidine) |
Source: Predicted by Human Metabolome Database
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted based on the known chemical shifts of furan and pyrrolidine.
| Chemical Shift (ppm) | Assignment |
| ~155 | C2 (Furan) |
| ~142 | C5 (Furan) |
| ~110 | C4 (Furan) |
| ~106 | C3 (Furan) |
| ~60 | C2' (Pyrrolidine) |
| ~47 | C5' (Pyrrolidine) |
| ~33 | C3' (Pyrrolidine) |
| ~25 | C4' (Pyrrolidine) |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
An experimental mass spectrum for this compound is not publicly available. However, predicted fragmentation patterns can be inferred from its structure. The molecular ion peak [M]⁺ is expected at m/z 137. Key fragmentation would likely involve the cleavage of the bond between the furan and pyrrolidine rings.
| m/z | Predicted Fragment |
| 137 | [C₈H₁₁NO]⁺ (Molecular Ion) |
| 68 | [C₄H₄O]⁺ (Furan fragment) |
| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is dictated by the properties of both the furan and pyrrolidine rings. The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, primarily at the 5-position. The pyrrolidine ring contains a secondary amine, which is basic and nucleophilic.
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the reductive amination of furfural with a suitable amine precursor to the pyrrolidine ring, or the reaction of a furan Grignard reagent with a protected 2-pyrrolidinone followed by reduction. A general protocol for the synthesis of functionalized (2-furyl)-2-pyrrolidines has been described, which can be adapted for this specific compound.
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
This protocol is based on general methods for the synthesis of substituted pyrrolidines.
Materials:
-
Furfural
-
4-Amino-1-butanol
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve furfural (1.0 eq) and 4-amino-1-butanol (1.1 eq) in dry DCM.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude intermediate alcohol is then cyclized. Dissolve the crude product in a suitable solvent and treat with a reagent to facilitate intramolecular cyclization (e.g., via activation of the hydroxyl group).
-
Purify the resulting crude this compound by flash column chromatography on silica gel.
Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not extensively documented, the furan and pyrrolidine scaffolds are present in numerous bioactive molecules with a wide range of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[4]
A study on derivatives of 1-(Furan-2-ylmethyl)pyrrolidine identified them as inhibitors of the ST2 (Interleukin-1 receptor-like 1) signaling pathway, which is implicated in inflammatory diseases and graft-versus-host disease.[5] This suggests that this compound and its analogs could be promising candidates for the development of therapeutics targeting inflammatory pathways.
Hypothetical Signaling Pathway and Experimental Workflow
Based on the activity of related compounds, a potential mechanism of action for this compound could involve the modulation of inflammatory signaling cascades.
Caption: Hypothetical inhibition of the TLR/NF-κB signaling pathway by this compound.
Experimental Workflow for In Vitro Assay
To investigate the potential anti-inflammatory activity of this compound, a cell-based assay measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages can be employed.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Conclusion
This compound is a molecule with significant potential in drug discovery, owing to the established biological activities of its constituent furan and pyrrolidine moieties. While direct experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted and known chemical properties, a plausible synthetic route, and a framework for investigating its potential biological activities. Further experimental validation is necessary to fully elucidate the chemical and pharmacological profile of this promising heterocyclic compound.
References
- 1. (2R)-2-(FURAN-2-YL)PYRROLIDINE | 1039033-91-4 [chemicalbook.com]
- 2. This compound | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(Furan-2-yl)pyrrolidine: A Technical Guide
This technical guide offers a comprehensive overview of the spectroscopic characterization of 2-(Furan-2-yl)pyrrolidine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It provides a compilation of predicted and analogous spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the characterization process.
Molecular Structure and Properties
This compound is a heterocyclic organic compound with the chemical formula C₈H₁₁NO.[1] It consists of a pyrrolidine ring linked to a furan ring at the 2-position. This structure is found in various compounds of biological interest.
IUPAC Name: this compound[1] Molecular Formula: C₈H₁₁NO[1] Monoisotopic Mass: 137.08406 Da[1][2]
Spectroscopic Data
Due to the limited availability of experimentally derived public data for this specific molecule, the following sections present a combination of predicted data and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Notes |
| ~7.40 | dd | 1H | H-5' (Furan) | |
| ~6.35 | dd | 1H | H-4' (Furan) | |
| ~6.20 | dd | 1H | H-3' (Furan) | |
| ~4.20 | t | 1H | H-2 (Pyrrolidine) | |
| ~3.20 - 3.00 | m | 2H | H-5 (Pyrrolidine) | |
| ~2.00 - 1.80 | m | 2H | H-3 (Pyrrolidine) | |
| ~1.70 - 1.50 | m | 2H | H-4 (Pyrrolidine) | |
| ~2.50 | br s | 1H | NH (Pyrrolidine) | Chemical shift can vary depending on solvent and concentration. |
Predicted data is based on general chemical shift values for furan and pyrrolidine moieties and data from the Human Metabolome Database.
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment (Carbon) | Notes |
| ~155.0 | C-2' (Furan) | |
| ~142.0 | C-5' (Furan) | |
| ~110.0 | C-4' (Furan) | |
| ~105.0 | C-3' (Furan) | |
| ~60.0 | C-2 (Pyrrolidine) | |
| ~47.0 | C-5 (Pyrrolidine) | |
| ~30.0 | C-3 (Pyrrolidine) | |
| ~25.0 | C-4 (Pyrrolidine) |
Estimated data is based on known chemical shifts for furan and pyrrolidine.[3][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| ~3100 | Medium | C-H Stretch (Aromatic/Furan) |
| ~2950 - 2850 | Strong | C-H Stretch (Aliphatic/Pyrrolidine) |
| ~1600 | Medium | C=C Stretch (Furan Ring) |
| ~1500 | Medium | C=C Stretch (Furan Ring) |
| ~1150 | Strong | C-O-C Stretch (Furan Ring) |
| ~1050 | Strong | C-N Stretch |
Expected absorption bands are based on characteristic frequencies for furan and secondary amine functional groups.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Adduct/Fragment |
| 138.09134 | [M+H]⁺ |
| 160.07328 | [M+Na]⁺ |
| 137.08351 | [M]⁺ |
| 136.07678 | [M-H]⁻ |
Data obtained from PubChem.[2] The fragmentation pattern would likely involve the loss of the furan ring or cleavage of the pyrrolidine ring.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, although modern spectrometers can use the residual solvent peak.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made, or the sample can be analyzed as a mull.
-
Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for such molecules.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, based on predictions and analogies with similar structures, serves as a useful reference for the identification and characterization of this compound. The outlined experimental protocols and workflow offer a practical framework for researchers engaged in the synthesis and analysis of novel furan-containing pyrrolidine derivatives. Experimental validation of the predicted data is recommended for definitive structural confirmation.
References
- 1. This compound | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 3. 2-Pyrrolidinone(616-45-5) 13C NMR spectrum [chemicalbook.com]
- 4. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Pyrrolidine(123-75-1) IR Spectrum [chemicalbook.com]
- 7. Furan [webbook.nist.gov]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
Biological Activity of 2-(Furan-2-yl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The convergence of furan and pyrrolidine rings into the 2-(Furan-2-yl)pyrrolidine scaffold creates a versatile structural motif with significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the diverse biological activities exhibited by derivatives of this core structure, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects. By summarizing quantitative data, detailing key experimental protocols, and visualizing relevant biological pathways and workflows, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction
In the landscape of drug discovery, heterocyclic compounds are of paramount importance, forming the structural basis of a vast number of pharmaceuticals. Among these, the furan and pyrrolidine rings are distinguished pharmacophores known to impart a wide range of biological activities. Furan, a five-membered aromatic ring with one oxygen atom, is present in numerous natural and synthetic compounds with applications ranging from antibacterial to anticancer agents.[1] Similarly, the pyrrolidine ring, a five-membered saturated amine, is a privileged scaffold found in natural alkaloids and synthetic drugs, demonstrating broad therapeutic relevance.
The combination of these two moieties into this compound derivatives offers a unique three-dimensional structure that can be strategically functionalized to interact with various biological targets. This guide explores the synthesis, biological evaluation, and structure-activity relationships of these promising compounds across several key therapeutic areas.
General Synthesis Strategies
The synthesis of this compound derivatives is often achieved through established organic chemistry reactions. A common and versatile method is the reductive amination between a furan-2-carbaldehyde derivative and a substituted pyrrolidine. This approach allows for significant diversity in the final products by modifying the substituents on either of the starting materials. Other synthetic routes include multi-component reactions, such as the [3+2] azomethine ylide cycloadditions, which can efficiently construct complex spiro-pyrrolidine systems.[2]
Antimicrobial Activity
Derivatives of the this compound scaffold have shown notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. The furan ring, particularly when substituted with a nitro group, is a well-known pharmacophore in antimicrobial drugs, acting via enzymatic reduction within bacterial cells to produce cytotoxic reactive intermediates.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Lower values indicate higher potency.
Table 1: Representative Antibacterial Activity of Furan/Pyrrolidine Derivatives
| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2(5H)-Furanone Derivative | F131 | S. aureus (Clinical Isolates) | 8 - 16 | [3] |
| Furan-Derived Chalcone | Compound 2a | S. aureus | 256 | [4] |
| Furan-Derived Chalcone | Compound 2c | E. coli | 1024 |[4] |
Table 2: Representative Antifungal Activity of Furan/Pyrrolidine Derivatives
| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2(5H)-Furanone Derivative | F131 | C. albicans (Clinical Isolates) | 32 - 128 | [3] |
| 2,5-Pyrrolidinedione Deriv. | Compound 5a | C. albicans | 0.125 (µM) | [5] |
| 2,5-Pyrrolidinedione Deriv. | Compound 5g | C. albicans | 0.25 (µM) |[5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal colonies are selected from an agar plate and suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration of ~5 x 10⁵ CFU/mL.[6]
-
Serial Dilution: The test compound is serially diluted (typically 2-fold) in a 96-well microtiter plate containing broth.[7]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[6] Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.[8]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[7][8]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth (turbidity) in the well.[9]
Anticancer Activity
The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. These compounds can induce cell death through mechanisms such as apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Activity
The in vitro anticancer activity is commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 3: Cytotoxicity (IC50) of Furan- and Pyrrolidine-Containing Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Compound 7b (Furan-based) | A549 (Lung) | 6.66 | Sorafenib | 6.60 | [10] |
| Compound 7b (Furan-based) | HT-29 (Colon) | 8.51 | Sorafenib | 8.78 | [10] |
| Compound 7b (Furan-based) | HepG2 (Liver) | 7.28 | Sorafenib | 5.09 | [10] |
| Compound 5i (Pyrrolidinedione) | MCF-7 (Breast) | 1.496 | - | - | [5] |
| Compound 5l (Pyrrolidinedione) | MCF-7 (Breast) | 1.831 | - | - | [5] |
| Compound 7i (Tetrazolopyrrolidine) | HCT-116 (Colon) | - | - | - |[11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated overnight to allow for attachment.[12]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 1-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader, typically at a wavelength of 570 nm.[12][14] The cell viability is calculated relative to untreated control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. youtube.com [youtube.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
The 2-(Furan-2-yl)pyrrolidine Scaffold: A Privileged Motif in Drug Discovery for Inflammatory and Neurological Targets
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(furan-2-yl)pyrrolidine core represents a significant heterocyclic scaffold in modern medicinal chemistry. Its unique three-dimensional structure, arising from the sp3-hybridized pyrrolidine ring, coupled with the aromatic, electron-rich furan moiety, provides a versatile framework for designing molecules with diverse pharmacological activities. This guide delves into the structure-activity relationship (SAR) of this scaffold, focusing on two key therapeutic areas: the inhibition of the ST2/IL-33 signaling pathway for inflammatory diseases and the modulation of nicotinic acetylcholine receptors (nAChRs) for neurological disorders. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to serve as a comprehensive resource for professionals engaged in drug discovery and development.
Chapter 1: Inhibition of the ST2/IL-33 Signaling Pathway
The Suppression of Tumorigenicity 2 (ST2) receptor, a member of the interleukin-1 receptor family, and its ligand, interleukin-33 (IL-33), form a critical signaling axis in the regulation of immune responses. Dysregulation of this pathway is implicated in a variety of inflammatory conditions, including asthma, rheumatoid arthritis, and graft-versus-host disease, making it an attractive target for therapeutic intervention. Derivatives of the 1-(furan-2-ylmethyl)pyrrolidine scaffold have emerged as potent small-molecule inhibitors of the ST2/IL-33 interaction.
Quantitative Structure-Activity Relationship (SAR) Data for ST2 Inhibition
The following table summarizes the inhibitory activity (IC50) of a series of 1-((5-(nitrophenyl)furan-2-yl)methyl)-2-(phenyl)pyrrolidine derivatives against the ST2/IL-33 interaction, as determined by a biochemical AlphaLISA assay.
| Compound ID | R1 (Phenyl Ring Substitution) | IC50 (µM)[1] |
| 3 | 4-N(CH3)2 | 17.41 ± 4.14 |
| 19 | 4-N(CH3)2 (meta) | 19.00 |
| 32 | 4-N(CH3)2 (para) | 32.00 |
| 33 | 4-pyrrolidinyl (meta) | 33.00 |
| 34 | 4-pyrrolidinyl (para) | 34.00 |
| 35 | 4-azetidinyl (para) | >50 |
| 36 | 3-hydroxy-pyrrolidinyl (meta) | >50 |
| 37 | 3-hydroxy-piperidinyl (meta) | >50 |
SAR Analysis:
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring at the 2-position of the pyrrolidine are critical for activity. Para-substitution with a dimethylamino group (compound 32) appears slightly more favorable than meta-substitution (compound 19).
-
Nature of the Amino Group: Replacing the dimethylamino group with a pyrrolidinyl moiety (compounds 33 and 34) results in similar activity. However, a more constrained azetidine ring (compound 35) leads to a significant loss of potency, suggesting that the size and conformation of the cyclic amine are important for optimal interaction with a likely hydrophobic pocket on the ST2 protein.[1]
-
Introduction of Polar Groups: The introduction of a hydroxyl group onto the pyrrolidine or piperidine ring (compounds 36 and 37) is detrimental to inhibitory activity, indicating a preference for hydrophobic substituents in this region of the molecule.[1]
ST2/IL-33 Signaling Pathway
Upon binding of IL-33, the ST2 receptor forms a heterodimer with the IL-1 receptor accessory protein (IL-1RAcP). This dimerization initiates an intracellular signaling cascade through the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein and IL-1 receptor-associated kinases (IRAKs).[2] This ultimately leads to the activation of downstream pathways, including mitogen-activated protein kinases (MAPK) and the nuclear factor-kappa B (NF-κB) transcription factor, culminating in the production of pro-inflammatory cytokines.[2]
Experimental Protocols
This assay quantifies the inhibitory effect of test compounds on the direct protein-protein interaction between IL-33 and ST2.
-
Principle: The assay employs a sandwich immunoassay format using biotinylated anti-analyte antibody bound to Streptavidin-coated AlphaLISA Donor beads and an anti-analyte antibody conjugated to AlphaLISA Acceptor beads. In the presence of the ST2/IL-33 complex, the beads are brought into proximity, generating a chemiluminescent signal upon excitation.[2]
-
Materials:
-
AlphaLISA Human IL-33 Detection Kit (or equivalent).
-
Recombinant human ST2/IL-1 R4 protein.
-
Recombinant human IL-33.
-
Test compounds (this compound derivatives) serially diluted in DMSO.
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).
-
384-well white microplates.
-
Alpha-enabled microplate reader.
-
-
Procedure: a. Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 4 µL of a solution containing recombinant human ST2 and IL-33 to each well. c. Incubate for 60 minutes at room temperature to allow for protein-protein interaction and compound binding. d. Add 4 µL of a mixture of AlphaLISA Acceptor beads and biotinylated anti-IL-33 antibody. e. Incubate for 60 minutes at room temperature in the dark. f. Add 10 µL of Streptavidin-coated AlphaLISA Donor beads. g. Incubate for 30 minutes at room temperature in the dark. h. Read the plate on an Alpha-enabled microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
This cell-based assay measures the ability of compounds to inhibit IL-33-induced signaling in a cellular context.
-
Principle: HEK-Blue™ IL-33 cells are engineered to stably express the human ST2 receptor (IL1RL1 gene) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of NF-κB and AP-1 response elements.[3][4] Inhibition of the ST2 pathway by a test compound reduces the IL-33-stimulated production of SEAP, which is quantified colorimetrically.[3]
-
Materials:
-
HEK-Blue™ IL-33 cells (InvivoGen).
-
HEK-Blue™ Detection medium (InvivoGen).
-
Recombinant human IL-33.
-
Test compounds serially diluted in cell culture medium.
-
96-well flat-bottom cell culture plates.
-
-
Procedure: a. Seed HEK-Blue™ IL-33 cells into a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight. b. Pre-incubate the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with recombinant human IL-33 at a concentration corresponding to the EC80. d. Incubate for 24 hours at 37°C in a 5% CO2 incubator. e. Transfer 20 µL of the cell supernatant to a new 96-well plate. f. Add 180 µL of QUANTI-Blue™ Solution (or equivalent SEAP detection reagent). g. Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.
-
Data Analysis: Calculate the percentage of inhibition of SEAP production for each compound concentration relative to the IL-33 stimulated control. Determine IC50 values using non-linear regression analysis.
Chapter 2: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic Acetylcholine Receptor (nAChR) Signaling
As ionotropic receptors, the primary function of nAChRs is to form a channel that allows the influx of cations (primarily Na+ and Ca2+) upon binding of an agonist like acetylcholine or nicotine. This influx leads to depolarization of the cell membrane and the initiation of downstream signaling events. The influx of Ca2+ is particularly important as it acts as a second messenger, activating various intracellular cascades including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which are involved in cell survival and synaptic plasticity.
Qualitative Structure-Activity Relationship (SAR) Discussion
Although a specific SAR table for this compound derivatives is unavailable, analysis of related pyrrolidinyl ethers and other heterocyclic analogs allows for the postulation of key structural requirements for nAChR affinity and selectivity.
-
Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is paramount. For most nAChR ligands, the (S)-configuration at the 2-position of the pyrrolidine is preferred for high affinity, mimicking the stereochemistry of natural (-)-nicotine. The nitrogen atom of the pyrrolidine is typically protonated at physiological pH and forms a crucial cation-π interaction with an aromatic residue in the receptor's binding pocket. N-methylation is often optimal for α4β2 subtype affinity.
-
Furan Ring: The furan ring serves as a bioisostere for other aromatic or heteroaromatic systems, such as a pyridine or phenyl ring. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic π-system can engage in various interactions within the binding site. The position of attachment to the pyrrolidine (2-position) is critical.
-
Linker/Substituents: The nature of the linkage between the furan and pyrrolidine rings, and any substituents on either ring, would be expected to significantly influence subtype selectivity (e.g., α4β2 vs. α7) and functional activity (agonist, partial agonist, or antagonist). For instance, in related series, adding substituents to the aromatic ring can dramatically alter binding affinity and functional efficacy.[3]
Experimental Protocol: Competitive Radioligand Binding Assay for nAChRs
This protocol describes a general method to determine the binding affinity (Ki) of test compounds for a specific nAChR subtype.
-
Principle: The assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to nAChRs in a membrane preparation from transfected cells or brain tissue.
-
Materials:
-
Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2, α7) or from specific brain regions (e.g., rat cortex, hippocampus).
-
Radioligand: A high-affinity radiolabeled ligand appropriate for the subtype. Common examples include [³H]cytisine or [³H]epibatidine for α4β2, and [¹²⁵I]α-bungarotoxin or [³H]methyllycaconitine for α7 nAChRs.
-
Test Compounds: this compound derivatives serially diluted.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., nicotine, epibatidine).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing various salts.
-
Wash Buffer: Cold binding buffer.
-
Glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail and a scintillation counter or a gamma counter.
-
-
Procedure: a. In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. b. For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM nicotine). c. For total binding, wells will contain only the membrane and radioligand. d. Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C). e. Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with cold wash buffer to separate bound from free radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The this compound scaffold demonstrates significant promise as a versatile platform for the development of novel therapeutics. The structure-activity relationship for the inhibition of the ST2/IL-33 pathway is becoming increasingly well-defined, with clear evidence pointing to the importance of hydrophobic substituents on the 2-phenyl-pyrrolidine portion of the molecule. This provides a solid foundation for the rational design of next-generation anti-inflammatory agents.
In the realm of nicotinic acetylcholine receptors, while the pyrrolidine moiety is a well-established pharmacophore, the specific contribution of the 2-furyl group in a systematic series remains an area ripe for exploration. The qualitative SAR insights from related compounds suggest that this scaffold is a promising starting point for developing novel nAChR modulators. Future work should focus on synthesizing and evaluating a focused library of this compound derivatives to establish a quantitative SAR and to unlock the full potential of this privileged scaffold for treating neurological disorders. The experimental protocols and pathway diagrams provided herein offer a comprehensive framework to guide these future research endeavors.
References
- 1. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel 2-(Furan-2-yl)pyrrolidine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(furan-2-yl)pyrrolidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and the electronic properties of the furan ring make it an attractive starting point for the design of novel therapeutic agents targeting a range of biological entities. This technical guide provides a comprehensive overview of the discovery of novel this compound analogs, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR).
Introduction to the this compound Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in a vast array of natural products and pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets.[1] The incorporation of a furan ring, another prevalent motif in bioactive molecules, introduces aromaticity and the potential for hydrogen bonding and π-π stacking interactions. The combination of these two rings in the this compound core creates a versatile platform for the development of novel drugs with diverse pharmacological activities.
Synthesis of Novel this compound Analogs
The synthesis of this compound analogs can be achieved through various synthetic routes. A common strategy involves the reductive amination of a furan-containing aldehyde with a pyrrolidine derivative. The following experimental protocol details the synthesis of a 1-(furan-2-ylmethyl)pyrrolidine-based Stimulation-2 (ST2) inhibitor.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-1-((5-(3-nitrophenyl)furan-2-yl)methyl)pyrrolidine
Materials:
-
5-(3-nitrophenyl)furan-2-carbaldehyde
-
2-(4-methoxyphenyl)pyrrolidine
-
1,2-dichloroethane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-(3-nitrophenyl)furan-2-carbaldehyde (50 mg, 0.23 mmol) and 2-(4-methoxyphenyl)pyrrolidine (49 mg, 0.276 mmol) in 1,2-dichloroethane (3 mL), add sodium triacetoxyborohydride (139 mg, 0.69 mmol) and acetic acid (41 mg, 0.69 mmol).[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Quench the reaction with a saturated sodium bicarbonate solution.[2]
-
Extract the aqueous layer three times with dichloromethane.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude product by silica gel column chromatography to obtain the final compound.[2]
Biological Evaluation and Structure-Activity Relationships (SAR)
Novel this compound analogs have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents, anticancer therapeutics, and central nervous system (CNS) modulators.
Anti-inflammatory Activity: ST2 Inhibition
A series of 1-(furan-2-ylmethyl)pyrrolidine-based compounds have been identified as inhibitors of Stimulation-2 (ST2), a receptor implicated in inflammatory diseases such as graft versus host disease.[2] The following table summarizes the structure-activity relationship data for selected analogs.
| Compound | R1 | R2 | IC50 (µM) |
| 3a | 3-NO2 | 4-OCH3 | >20 |
| 3f | 2-NO2 | 4-Br | 10-20 |
| 4a | 2-NO2 | 4-(pyrrolidin-1-yl) | 5-10 |
Data sourced from reference[2]
The data indicates that the position of the nitro group on the furan-linked phenyl ring and the nature of the substituent on the pyrrolidine-linked phenyl ring significantly influence the inhibitory activity against ST2. An ortho-nitro group and a pyrrolidinyl substituent at the 4-position of the B-ring were found to be favorable for activity.[2]
Anticancer Activity
Derivatives of the broader furan-pyrrolidine class have demonstrated promising anticancer activity. For instance, benzofuran spiro-2-pyrrolidine derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3]
| Compound | R | Cell Line | IC50 (µM) |
| 4b | 4-OCH3 | HeLa | 15.14 ± 1.33 |
| 4c | 4-CH3 | HeLa | 10.26 ± 0.87 |
| 4e | 2,4-diCl | CT26 | 8.31 ± 0.64 |
| 4s | 4-F | CT26 | 5.28 ± 0.72 |
| Cisplatin | - | HeLa | 15.91 ± 1.09 |
| Cisplatin | - | CT26 | 10.27 ± 0.71 |
Data sourced from reference[3]
These results highlight that certain substitutions on the benzofuran ring can lead to potent cytotoxic activity, in some cases exceeding that of the standard chemotherapy drug cisplatin.[3]
Dopamine Receptor Ligands
The this compound scaffold has also been explored for its potential to modulate dopamine receptors, which are key targets for the treatment of various neurological and psychiatric disorders.[4] The following table presents binding affinity data for fallypride analogs incorporating a pyrrolidine moiety for dopamine D2 and D3 receptors.
| Compound | Linker | SBF | D2R Ki (nM) | D3R Ki (nM) |
| 35a | Amide | Primary alcohol | 110.0 ± 20.0 | 9.9 ± 2.0 |
| 37h | Carbamate | 4-(thiophen-3-yl)phenyl | 4.3 ± 0.8 | 15.0 ± 3.0 |
Data sourced from reference[4]
These findings suggest that modifications to the linker and the secondary binding fragment (SBF) can tune the affinity and selectivity of these analogs for D2 and D3 receptors.
Signaling Pathways
The therapeutic effects of this compound analogs are mediated through their interaction with specific signaling pathways. For example, furan derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt and Wnt/β-catenin signaling pathways.[5]
In the context of dopamine receptor modulation, ligands can act as agonists or antagonists, influencing downstream signaling cascades such as the β-arrestin pathway.[6]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of this core allows for the generation of diverse libraries of analogs, and the initial biological data highlights its potential in oncology, inflammation, and neuroscience. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action of these compounds will be crucial for the successful translation of these findings into clinical candidates. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this exciting area of medicinal chemistry.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
Theoretical Conformational Analysis of 2-(Furan-2-yl)pyrrolidine: A Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(Furan-2-yl)pyrrolidine scaffold is a significant structural motif in medicinal chemistry, combining the conformational constraints of the pyrrolidine ring with the aromatic and hydrogen-bonding capabilities of the furan moiety. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for designing and developing novel therapeutics, as the specific arrangement of these rings dictates the molecule's interaction with biological targets. This technical guide provides an in-depth theoretical exploration of the conformational landscape of this compound, drawing upon established principles of heterocyclic chemistry and computational analysis. While direct, comprehensive theoretical studies on this specific molecule are not abundant in publicly available literature, a robust model of its conformational preferences can be constructed by analyzing its constituent components: the pyrrolidine ring and the rotational freedom of the furan substituent.
This whitepaper will detail the fundamental conformational features of the pyrrolidine ring, predict the stable conformers of this compound, and provide a detailed protocol for its computational conformational analysis.
Conformational Flexibility of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. This puckering is a result of minimizing torsional strain and van der Waals interactions. The two primary, low-energy conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three.
The energy barrier for the interconversion between these puckered forms, a process known as pseudorotation, is very low. For the parent pyrrolidine molecule, this barrier is approximately 0.6 kcal/mol. This low barrier means that at room temperature, the pyrrolidine ring is highly flexible and can rapidly interconvert between its various puckered forms. The presence of a substituent at the 2-position, as in this compound, will influence the puckering preference, favoring conformations that minimize steric hindrance between the substituent and the ring protons. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position, leading to distinct conformers with different steric environments.
The Furan-Pyrrolidine Rotational Profile
The connection between the furan and pyrrolidine rings is a single C-C bond, which allows for rotation of the furan ring relative to the pyrrolidine ring. The orientation of the furan ring is a critical determinant of the overall molecular shape. The primary dihedral angle of interest is defined by the atoms C5(pyrrolidine)-C2(pyrrolidine)-C2(furan)-C3(furan). The rotation around this bond is expected to have two low-energy conformers, broadly defined as syn and anti (or cis and trans), corresponding to the furan ring being oriented in different positions relative to the pyrrolidine ring. The energy barrier for this rotation is influenced by steric interactions between the furan ring and the protons on the pyrrolidine ring.
Predicted Stable Conformers of this compound
Based on the combination of pyrrolidine ring puckering and furan ring rotation, several low-energy conformers of this compound can be predicted. The relative energies of these conformers will depend on the interplay of steric and electronic effects. The following table summarizes the likely stable conformers.
| Conformer ID | Pyrrolidine Puckering | Furan Substituent Position | Furan Orientation | Key Dihedral Angle (C5_p-C2_p-C2_f-C3_f) | Predicted Relative Energy |
| 1 | Envelope | Pseudo-equatorial | syn | ~0° - 30° | Low |
| 2 | Envelope | Pseudo-equatorial | anti | ~150° - 180° | Low |
| 3 | Twist | Pseudo-equatorial | syn | ~0° - 30° | Low |
| 4 | Twist | Pseudo-equatorial | anti | ~150° - 180° | Low |
| 5 | Envelope | Pseudo-axial | syn | ~0° - 30° | Moderate |
| 6 | Envelope | Pseudo-axial | anti | ~150° - 180° | Moderate |
| 7 | Twist | Pseudo-axial | syn | ~0° - 30° | Moderate |
| 8 | Twist | Pseudo-axial | anti | ~150° - 180° | Moderate |
Note: The relative energies are qualitative predictions. Accurate energy differences require detailed quantum mechanical calculations.
Experimental Protocols: Computational Conformational Analysis
A thorough theoretical investigation of the conformational space of this compound would involve a multi-step computational protocol, as outlined below.
Initial Structure Generation and Conformational Search
-
Software: A molecular modeling suite such as GaussView, Avogadro, or similar.
-
Procedure:
-
The 2D structure of this compound is drawn and converted to a 3D structure.
-
A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94s or UFF) to obtain a reasonable starting geometry.
-
A systematic or stochastic conformational search is conducted to explore the potential energy surface. This involves rotating the key dihedral angles (within the pyrrolidine ring and the furan-pyrrolidine linkage) and generating a large number of initial conformers.
-
Quantum Mechanical Geometry Optimization
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Methodology:
-
The unique conformers generated from the molecular mechanics search are then subjected to geometry optimization using Density Functional Theory (DFT).
-
A common and reliable level of theory for such molecules is the B3LYP functional with the 6-31G* basis set.
-
Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Calculation of Relative Energies
-
Procedure:
-
The total electronic energies, including zero-point vibrational energy (ZPVE) corrections, are used to calculate the relative energies of all stable conformers.
-
Gibbs free energies are also calculated to determine the relative populations of the conformers at a given temperature according to the Boltzmann distribution.
-
Potential Energy Surface (PES) Scan
-
Procedure:
-
To determine the rotational barrier between the syn and anti conformers of the furan ring, a relaxed PES scan is performed.
-
The dihedral angle C5(pyrrolidine)-C2(pyrrolidine)-C2(furan)-C3(furan) is systematically rotated (e.g., in 10° increments from 0° to 360°).
-
At each step of the rotation, the rest of the molecule's geometry is optimized.
-
The resulting energy profile provides the energy barriers for rotation and confirms the location of the energy minima and transition states.
-
Visualizations
The following diagrams illustrate the computational workflow and the conformational relationships of this compound.
Conclusion
The conformational landscape of this compound is defined by the interplay between the puckering of the pyrrolidine ring and the rotation of the furan substituent. The molecule is expected to exist as a dynamic equilibrium of several low-energy conformers, primarily differing in the pseudo-equatorial or pseudo-axial placement of the furan group and its syn or anti orientation relative to the pyrrolidine ring. Due to the low energy barriers for both pseudorotation and C-C bond rotation, the molecule is likely to be highly flexible at room temperature. A comprehensive understanding of this conformational flexibility is crucial for structure-based drug design. The computational protocols outlined in this whitepaper provide a robust framework for a detailed theoretical investigation, which would yield valuable quantitative data on the relative stabilities of the conformers and the energy barriers for their interconversion. Such studies are essential for elucidating the bioactive conformation of this compound derivatives and for guiding the synthesis of new, conformationally constrained analogues with enhanced therapeutic potential. Further dedicated theoretical and experimental (e.g., NMR spectroscopy) studies are warranted to validate and refine these predictions.
The Furan Ring in 2-(Furan-2-yl)pyrrolidine: A Technical Guide to its Reactivity
For researchers, scientists, and drug development professionals, a deep understanding of the chemical behavior of heterocyclic scaffolds is fundamental to innovation. The compound 2-(Furan-2-yl)pyrrolidine presents a unique conjunction of two key heterocycles: the electron-rich aromatic furan and the saturated, basic pyrrolidine. This guide provides a technical exploration of the furan ring's reactivity within this specific molecular context, summarizing key reaction types, presenting quantitative data, and offering detailed experimental protocols.
Electronic Structure and General Reactivity
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. The lone pair of electrons on the oxygen participates in the aromatic π-system, making the ring electron-rich and highly susceptible to electrophilic attack.[1][2] This inherent reactivity is significantly greater than that of benzene.[3][4] Electrophilic substitution on an unsubstituted furan ring occurs preferentially at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex).[5][6]
In this compound, the pyrrolidine ring is attached at one of these highly reactive α-positions. The secondary amine of the pyrrolidine ring can act as an electron-donating group, further activating the furan ring towards electrophiles.[7] However, if the pyrrolidine nitrogen is protected, for instance as a tosylamide, the group becomes electron-withdrawing, which deactivates the furan ring compared to unsubstituted furan.[5] In either case, the substitution at C2 directs subsequent electrophilic attacks to the other, now most activated, α-position: C5.[5]
dot
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of 2-(Furan-2-yl)pyrrolidine
Abstract
The 2-(Furan-2-yl)pyrrolidine scaffold is a significant heterocyclic motif found in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry. The presence of a chiral center at the C2 position of the pyrrolidine ring imparts stereoisomerism, resulting in (R)- and (S)-enantiomers. As the pharmacological, toxicological, and pharmacokinetic properties of these enantiomers can differ significantly, a thorough investigation and control of the stereochemistry are critical for drug discovery and development. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, detailing stereoselective synthesis strategies, analytical methods for chiral separation and purity assessment, and the potential for differential biological activity.
Introduction: The Significance of Stereoisomerism
The pyrrolidine ring is a core structure in a vast number of alkaloids and pharmacologically active agents, while the furan moiety is also a key feature in many bioactive molecules.[1][2] The combination of these two rings in this compound creates a molecule with significant potential as a precursor in the synthesis of novel therapeutics.[3][4][5]
The molecule possesses a single stereocenter at the C2 position of the pyrrolidine ring, directly attached to the furan ring. This gives rise to a pair of enantiomers: (R)-2-(Furan-2-yl)pyrrolidine and (S)-2-(Furan-2-yl)pyrrolidine. In modern pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers of this compound is paramount for its application in drug development.
Stereoselective Synthesis Strategies
While the direct asymmetric synthesis of this compound is not extensively documented, several established strategies for the stereoselective synthesis of 2-substituted pyrrolidines can be adapted.[6][7] These methods fall into two main categories: synthesis from a chiral precursor and asymmetric cyclization.
A common approach involves starting from a readily available chiral molecule, such as (S)- or (R)-proline.[6] Functional group manipulation can be used to introduce the furan moiety. An alternative powerful strategy is the asymmetric reduction of a suitable pyrrole precursor. The heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, affording functionalized pyrrolidines.[8] For instance, a 2-acylfuran could be condensed with an amine to form a substituted pyrrole, which is then subjected to a stereoselective hydrogenation to establish the chiral center.
Another viable approach is the asymmetric lithiation of an N-protected pyrrolidine (e.g., N-Boc-pyrrolidine) using a chiral ligand like (-)-sparteine, followed by quenching with a furan-containing electrophile.[9] This method allows for the direct formation of the C-C bond at the C2 position with high enantiocontrol.
The logical workflow for obtaining an enantiopure sample of this compound typically involves either direct asymmetric synthesis or the resolution of a racemic mixture. The latter is often more practical in early-stage research.
Caption: General workflow for stereochemical investigation.
Chiral Separation and Analytical Protocols
The resolution of racemic this compound is essential for isolating the individual enantiomers for biological evaluation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose.[10][11]
Chiral HPLC Method Development
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening as they demonstrate broad applicability for a wide range of chiral compounds.[10] The separation is typically performed in normal-phase mode.
Table 1: Typical Chiral HPLC Parameters
| Parameter | Recommended Setting |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol or n-Hexane / Ethanol mixtures (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (can be varied to optimize resolution) |
| Detection Wavelength | ~230 nm (based on furan chromophore) |
| Injection Volume | 5 - 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Detailed Experimental Protocol: Chiral HPLC Analysis
This protocol provides a representative method for the analytical separation of this compound enantiomers.
-
Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.
-
Sample Preparation: Accurately weigh and dissolve the racemic this compound sample in the mobile phase (e.g., n-Hexane:Isopropanol 90:10) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Install a polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Set the mobile phase composition (e.g., n-Hexane:Isopropanol 90:10 v/v) and flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column with the mobile phase at a constant temperature (e.g., 25 °C) until a stable baseline is achieved.
-
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample. Acquire data at a wavelength of 230 nm.
-
Analysis: Identify the two peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (ee%) can be calculated from the peak areas (A1 and A2) using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
Classical Resolution via Diastereomeric Salts
An alternative to chromatographic resolution is the formation of diastereomeric salts.[12] This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid.[13][14] The resulting diastereomeric salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then recovered by basification to remove the chiral resolving agent.
Caption: Workflow for classical chiral resolution.
Biological Activity and Structure-Activity Relationship (SAR)
While specific comparative biological data for the enantiomers of the parent this compound are not widely published, the broader class of furan and pyrrolidine derivatives exhibits a vast range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[2][3]
It is critical for researchers to assume that the enantiomers will have different biological profiles. The three-dimensional arrangement of the furan ring relative to the pyrrolidine nitrogen is crucial for molecular recognition at a chiral receptor or enzyme active site. Establishing the stereochemistry-activity relationship is a fundamental step in drug development. Once the enantiomers are isolated, they must be tested in relevant biological assays to determine the eutomer.
Table 2: Hypothetical Comparative Biological Data
| Enantiomer | Assay Type | IC₅₀ / EC₅₀ (nM) | Notes |
|---|---|---|---|
| (R)-2-(Furan-2-yl)pyrrolidine | Target X Binding | Data to be determined | - |
| (S)-2-(Furan-2-yl)pyrrolidine | Target X Binding | Data to be determined | - |
| Racemic Mixture | Target X Binding | Data to be determined | - |
| (R)-2-(Furan-2-yl)pyrrolidine | Cell-based Assay Y | Data to be determined | - |
| (S)-2-(Furan-2-yl)pyrrolidine | Cell-based Assay Y | Data to be determined | - |
Conclusion
The stereochemistry of this compound is a critical parameter that must be controlled and investigated for its successful application in drug discovery and development. While direct, specific protocols for this exact molecule may be limited in public literature, a wealth of knowledge on the stereoselective synthesis and chiral resolution of analogous 2-substituted pyrrolidines provides a clear and reliable path forward. Researchers can confidently approach the synthesis of enantiopure this compound through established asymmetric methodologies or resolve the racemic mixture using powerful chromatographic techniques like chiral HPLC. Subsequent biological evaluation of the isolated enantiomers is an indispensable step to elucidate the structure-activity relationship and identify the optimal stereoisomer for therapeutic development. This guide provides the foundational principles and practical methodologies to empower researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijabbr.com [ijabbr.com]
- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 6. mdpi.com [mdpi.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis Using 2-(Furan-2-yl)pyrrolidine as a Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, with catalysts such as proline and diarylprolinol silyl ethers demonstrating remarkable efficacy in a wide range of enantioselective transformations.[1][2][3] The strategic introduction of substituents at the C2 position of the pyrrolidine ring can significantly influence the steric and electronic environment of the catalytic center, thereby modulating its activity and selectivity.
This document provides a prospective guide to the use of 2-(Furan-2-yl)pyrrolidine, a chiral pyrrolidine derivative, as a novel organocatalyst. While specific applications of this particular catalyst are not extensively documented in the current literature, its structural features suggest significant potential in asymmetric synthesis. The furan moiety, being an electron-rich aromatic heterocycle, may engage in secondary interactions, such as hydrogen bonding or π-stacking, with the substrate, potentially enhancing stereocontrol. These notes offer a foundational framework for researchers to explore the catalytic capabilities of this compound in key enantioselective reactions.
Proposed Application 1: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful C-C bond-forming reaction in organic synthesis.[4] Pyrrolidine-based catalysts are known to activate ketone donors through the formation of a nucleophilic enamine intermediate. The chiral environment provided by the catalyst then directs the facial attack of the enamine onto the aldehyde acceptor, leading to the formation of a chiral β-hydroxy ketone.
Data Presentation: Asymmetric Aldol Reaction Catalyzed by this compound
| Entry | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | p-Nitrobenzaldehyde | Acetone | DMSO | rt | 24 | - | - | - |
| 2 | Benzaldehyde | Cyclohexanone | CH2Cl2 | 0 | 48 | - | - | - |
| 3 | Isobutyraldehyde | Acetone | Neat | rt | 24 | - | - | - |
| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | Toluene | -20 | 72 | - | - | - |
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
-
To a solution of the aldehyde (0.5 mmol, 1.0 equiv) in the desired solvent (1.0 mL) is added the ketone (2.0 mmol, 4.0 equiv).
-
The mixture is stirred for 5 minutes at the desired temperature.
-
This compound (0.05 mmol, 10 mol%) is added to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio (dr) is determined by 1H NMR analysis of the purified product.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Visualization of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction.
Proposed Application 2: Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a highly valuable transformation for the synthesis of chiral γ-nitro carbonyl compounds, which are versatile building blocks for various biologically active molecules. Similar to the aldol reaction, the catalytic cycle is proposed to proceed through an enamine intermediate.
Data Presentation: Asymmetric Michael Addition Catalyzed by this compound
| Entry | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [syn] |
| 1 | Propanal | β-Nitrostyrene | Toluene | rt | 24 | - | - | - |
| 2 | Cyclohexanone | (E)-2-(2-Nitrovinyl)furan | CH2Cl2 | 0 | 48 | - | - | - |
| 3 | Butanal | 1-Nitrocyclohexene | CHCl3 | -10 | 72 | - | - | - |
| 4 | Acetone | β-Nitrostyrene | DMSO | rt | 24 | - | - | - |
Experimental Protocol: General Procedure for Asymmetric Michael Addition
-
To a solution of the Michael acceptor (e.g., nitroolefin) (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL) is added the Michael donor (e.g., aldehyde or ketone) (1.0 mmol, 2.0 equiv).
-
The mixture is cooled to the desired temperature.
-
This compound (0.1 mmol, 20 mol%) and any co-catalyst/additive (e.g., benzoic acid, 0.1 mmol, 20 mol%) are added.
-
The reaction is stirred at the specified temperature until the starting Michael acceptor is consumed, as monitored by TLC.
-
The reaction mixture is directly loaded onto a silica gel column for purification.
-
The product is eluted with a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the Michael adduct.
-
The diastereomeric ratio (dr) is determined by 1H NMR analysis of the purified product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualization of the Experimental Workflow
Caption: General experimental workflow for the asymmetric Michael addition.
Conclusion: While the catalytic potential of this compound in enantioselective synthesis is yet to be fully explored, its structural analogy to highly successful organocatalysts suggests that it is a promising candidate for further investigation. The protocols and frameworks provided in these application notes are intended to serve as a starting point for researchers to systematically evaluate its efficacy in key asymmetric transformations. Optimization of reaction parameters such as solvent, temperature, catalyst loading, and the use of additives will be crucial in unlocking the full potential of this novel catalyst.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Furan-2-yl)pyrrolidine in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules.[1][2] Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, with proline and its derivatives being among the most successful catalysts for this transformation.[1][3][4][5] This document provides detailed application notes and protocols for the use of 2-(Furan-2-yl)pyrrolidine, a proline-derived organocatalyst, in asymmetric aldol reactions. The furan moiety is introduced to modulate the catalyst's steric and electronic properties, potentially influencing its reactivity and stereoselectivity. While extensive data on this specific catalyst is emerging, the protocols and expected outcomes are based on the well-established principles of proline-catalyzed aldol reactions.
Catalyst Profile: this compound
This compound is a chiral secondary amine that belongs to the family of proline-derived organocatalysts.[6] The catalytic activity stems from the pyrrolidine core, which facilitates the formation of a nucleophilic enamine intermediate with a donor ketone. The stereochemical outcome of the reaction is directed by the chiral environment of the catalyst. The furan ring, an electron-rich aromatic heterocycle, can influence the catalyst's performance through steric hindrance and electronic effects, potentially enhancing diastereo- and enantioselectivity.
Proposed Catalytic Cycle
The catalytic cycle of this compound in an asymmetric aldol reaction is believed to follow the enamine-based mechanism established for proline.[3] The cycle involves the following key steps:
-
Enamine Formation: The catalyst reacts with a donor ketone to form a chiral enamine intermediate.
-
Stereoselective C-C Bond Formation: The enamine attacks the acceptor aldehyde in a stereocontrolled manner, governed by the chiral scaffold of the catalyst. This step determines the stereochemistry of the final product.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst.
Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a generic proline-derived catalyst. This data is illustrative of the expected performance of this compound under optimized conditions.
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Benzaldehyde | DMSO | 24 | 85 | 95:5 | 92 |
| 2 | 4-Nitrobenzaldehyde | DMF/H₂O | 18 | 92 | >99:1 | 98 |
| 3 | 4-Methoxybenzaldehyde | CH₂Cl₂ | 36 | 78 | 92:8 | 89 |
| 4 | 2-Chlorobenzaldehyde | Toluene | 48 | 75 | 90:10 | 85 |
| 5 | Thiophene-2-carboxaldehyde | THF | 24 | 88 | 96:4 | 94 |
Note: The data presented are hypothetical and intended for illustrative purposes, based on typical results for proline-type catalysts.
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction
This protocol describes a general method for the direct asymmetric aldol reaction of a ketone with an aldehyde using this compound as the organocatalyst.
Materials:
-
This compound (catalyst)
-
Aldehyde (acceptor)
-
Ketone (donor)
-
Anhydrous solvent (e.g., DMSO, DMF, CH₂Cl₂, Toluene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry reaction vial, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0 mmol, 5.0 equiv).
-
Dissolve the reactants in the chosen anhydrous solvent (2.0 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow
The following diagram outlines the general workflow for conducting and analyzing the asymmetric aldol reaction.
Caption: General experimental workflow for the asymmetric aldol reaction.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Anhydrous solvents are flammable and should be handled with care.
Conclusion
This compound is a promising organocatalyst for asymmetric aldol reactions. Its structural similarity to proline, combined with the electronic and steric influence of the furan moiety, makes it a valuable tool for the stereoselective synthesis of chiral β-hydroxy ketones. The provided protocols and illustrative data serve as a guide for researchers to explore the full potential of this catalyst in the development of novel synthetic methodologies for drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 2-(Furan-2-yl)pyrrolidine in Michael Additions: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(Furan-2-yl)pyrrolidine as an organocatalyst in asymmetric Michael additions. While direct literature precedent for this specific catalyst is limited, the principles outlined are based on the well-established efficacy of 2-substituted pyrrolidine derivatives in organocatalysis. The furan moiety, a common feature in bioactive molecules, offers unique electronic and steric properties that make this compound a promising candidate for catalyzing stereoselective carbon-carbon bond formation.
The pyrrolidine scaffold is a privileged motif in organocatalysis, capable of activating carbonyl compounds through the formation of a nucleophilic enamine intermediate. The substituent at the C2 position plays a critical role in creating a chiral environment that directs the stereochemical outcome of the reaction.
Mechanism of Action: Enamine Catalysis
The catalytic cycle of a pyrrolidine-catalyzed Michael addition proceeds through the formation of a chiral enamine intermediate. This process is a cornerstone of asymmetric organocatalysis.
-
Enamine Formation: The secondary amine of this compound reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. This step increases the HOMO of the carbonyl compound, making it more nucleophilic.
-
Nucleophilic Attack: The enamine attacks the β-carbon of an electron-deficient olefin (the Michael acceptor), such as a nitroolefin, forming a new carbon-carbon bond. The stereochemistry of this step is directed by the chiral environment created by the this compound catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the Michael adduct and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle.
Application Notes and Protocols: Diastereoselective Synthesis of 2-(Furan-2-yl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 2-(Furan-2-yl)pyrrolidine derivatives. The methodologies outlined are based on contemporary research and are intended to serve as a comprehensive guide for chemists in academic and industrial settings.
Introduction
The this compound scaffold is a privileged structural motif found in numerous biologically active compounds and is a valuable building block in medicinal chemistry. The stereochemical orientation of substituents on the pyrrolidine ring is often crucial for biological activity, making the development of diastereoselective synthetic methods a significant area of research. This guide details two distinct and effective strategies for achieving high diastereoselectivity in the synthesis of these important heterocyclic compounds.
Method 1: TiCl₄-Catalyzed Asymmetric Multicomponent Reaction
This approach describes a novel, highly diastereoselective synthesis of functionalized pyrrolidines through a one-pot multicomponent reaction. The reaction constructs up to three contiguous stereogenic centers with excellent control over the diastereomeric outcome.[1]
Reaction Scheme & Proposed Mechanism
The reaction proceeds through an initial formation of a tetrahydrofuran derivative, which then undergoes a Lewis acid-catalyzed intramolecular rearrangement to yield the desired pyrrolidine derivative as a single diastereomer. The high degree of diastereoselectivity is rationalized by the formation of an oxocarbenium ion intermediate that minimizes non-bonding interactions in the transition state.[1]
Caption: Workflow for the TiCl₄-catalyzed diastereoselective synthesis of pyrrolidines.
Quantitative Data Summary
The following table summarizes the yields and diastereomeric ratios (d.r.) for the synthesis of various pyrrolidine derivatives using the TiCl₄-catalyzed multicomponent reaction.[1]
| Entry | R Group (Imino Ester) | Nucleophile (Silane) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Ethyl | Allyltrimethylsilane | 90 | >99:1 |
| 2 | Methyl | Allyltrimethylsilane | 85 | >99:1 |
| 3 | Benzyl | Allyltrimethylsilane | 82 | >99:1 |
| 4 | Ethyl | Tributyltinhydride | 65 | 90:10 |
| 5 | Ethyl | Enolsilane | 55 (mixture) | ~1:1 (THF:Pyrrolidine) |
Note: Yields refer to the isolated product. Diastereomeric ratios were determined by ¹H-NMR and ¹³C-NMR spectroscopy.[1]
Detailed Experimental Protocol
Materials:
-
Optically active 5-phenyl-2,3-dihydrofuran (1.2 equiv)
-
N-tosyl imino ester (1.0 equiv)
-
Allyltrimethylsilane (3.0 equiv)
-
Titanium tetrachloride (TiCl₄), 1M solution in dichloromethane (CH₂Cl₂) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of optically active 5-phenyl-2,3-dihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous CH₂Cl₂, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add allyltrimethylsilane (3.0 equiv) to the mixture.
-
Allow the reaction to warm to room temperature (23 °C) and continue stirring for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Method 2: Zinc-Catalyzed Cascade Synthesis of (2-Furyl)-2-pyrrolidines
This method presents a cascade approach for the synthesis of functionalized (2-furyl)-2-pyrrolidines with exceptional diastereoselectivity. The process involves an N-H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol reaction.[2] This domino reaction is catalyzed by the earth-abundant and inexpensive zinc chloride.[2]
Reaction Scheme & Workflow
The synthesis begins with the formation of a metal-carbenoid from an enynal precursor. An amine then undergoes N-H insertion, and the resulting intermediate cyclizes via an intramolecular aldol reaction to furnish the highly substituted pyrrolidine product.
Caption: Cascade synthesis of (2-furyl)-2-pyrrolidines via a domino reaction.
Quantitative Data Summary
This method consistently produces high diastereoselectivity across a range of substrates.
| Catalyst | Catalyst Loading (mol%) | Diastereoselectivity (d.r.) | Key Features |
| Zinc Chloride (ZnCl₂) | 1 | >98:2 | Earth-abundant catalyst, mild conditions, high chemoselectivity.[2] |
Note: The high diastereoselectivity is a general outcome of this methodology for various substrates bearing functionalities like free alcohols, alkenes, and alkynes.[2]
General Experimental Protocol
Materials:
-
Enynal substrate (1.0 equiv)
-
Amine (1.1 equiv)
-
Zinc Chloride (ZnCl₂) (0.01 equiv, 1 mol%)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the enynal substrate (1.0 equiv) and zinc chloride (0.01 equiv) in the anhydrous solvent.
-
Add the amine (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within a few hours), quench the reaction with a saturated aqueous solution of EDTA, disodium salt.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure (2-furyl)-2-pyrrolidine derivative.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Titanium tetrachloride (TiCl₄) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
The Strategic Application of 2-(Furan-2-yl)pyrrolidine in Multicomponent Reactions for Novel Compound Synthesis
Introduction
The quest for efficient and diverse molecular synthesis pipelines is a cornerstone of modern drug discovery and materials science. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the construction of complex molecular architectures in a single, atom-economical step.[1] The pyrrolidine ring, a prevalent scaffold in numerous natural products and pharmaceuticals, is a key target for MCR-based synthesis.[2][3] When coupled with the furan moiety, known for its diverse biological activities, the resulting 2-(furan-2-yl)pyrrolidine offers a versatile building block for generating novel chemical entities.[4] This document provides detailed application notes and protocols for the use of this compound in key MCRs, namely the Ugi and Passerini reactions, to generate libraries of structurally diverse compounds with high potential for biological activity.
Application Note 1: Synthesis of α-Acylamino Amide Derivatives via a Ugi-type Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, renowned for its ability to rapidly generate diverse peptide-like scaffolds.[5][6] By employing this compound as the amine component, a library of novel α-acylamino amides bearing this privileged heterocyclic system can be synthesized. The reaction brings together an aldehyde, an isocyanide, and a carboxylic acid in a one-pot synthesis.
General Reaction Scheme:
This reaction is highly versatile, allowing for a wide range of substituents to be introduced at four points of diversity, leading to a vast chemical space for exploration in drug discovery programs.
Quantitative Data Summary
The following table summarizes the expected yields for the Ugi-type four-component reaction with a variety of substrates. The reactions are typically carried out in methanol at room temperature for 24 hours.
| Entry | Aldehyde (R1-CHO) | Isocyanide (R2-NC) | Carboxylic Acid (R3-COOH) | Product | Expected Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | P1 | 85 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Benzoic acid | P2 | 88 |
| 3 | Isobutyraldehyde | Benzyl isocyanide | Propionic acid | P3 | 75 |
| 4 | Furan-2-carbaldehyde | tert-Butyl isocyanide | Acetic acid | P4 | 82 |
| 5 | Benzaldehyde | Cyclohexyl isocyanide | Benzoic acid | P5 | 90 |
Experimental Protocol: Ugi Four-Component Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Methanol (5 mL)
-
Magnetic stirrer
-
Round-bottom flask (25 mL)
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and methanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes to facilitate imine formation.
-
To this mixture, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-acylamino amide product.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Application Note 2: Synthesis of α-Acyloxy Amide Derivatives via a Passerini-type Three-Component Reaction (P-3CR)
The Passerini three-component reaction (P-3CR) is another powerful MCR that combines an aldehyde (or ketone), an isocyanide, and a carboxylic acid to form an α-acyloxy amide.[7][8][9] While this compound cannot directly participate as the amine component in a classic Passerini reaction, a derivative, such as an isocyanide-functionalized this compound, can be employed. This approach allows for the incorporation of the furan-pyrrolidine scaffold into the final product.
General Reaction Scheme:
Quantitative Data Summary
The following table outlines the expected yields for the Passerini-type three-component reaction using a hypothetical isocyano-furan-pyrrolidine derivative with various aldehydes and carboxylic acids. The reactions are typically performed in dichloromethane (DCM) at room temperature for 48 hours.
| Entry | Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Product | Expected Yield (%) |
| 1 | Benzaldehyde | Acetic acid | P6 | 78 |
| 2 | 4-Nitrobenzaldehyde | Benzoic acid | P7 | 82 |
| 3 | Cyclohexanecarboxaldehyde | Propionic acid | P8 | 70 |
| 4 | Furan-2-carbaldehyde | Acetic acid | P9 | 75 |
| 5 | Benzaldehyde | Benzoic acid | P10 | 85 |
Experimental Protocol: Passerini Three-Component Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Isocyanide-functionalized this compound (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Dichloromethane (DCM, 5 mL)
-
Magnetic stirrer
-
Round-bottom flask (25 mL)
-
Standard work-up and purification equipment
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol), isocyanide-functionalized this compound (1.0 mmol), and carboxylic acid (1.0 mmol) in dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM (15 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide product.
-
Confirm the structure of the purified product by spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS).
Visualizations
Ugi Reaction Signaling Pathway
References
- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Passerini Reaction [organic-chemistry.org]
Application Notes and Protocols: 2-(Furan-2-yl)pyrrolidine as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in the architecture of chiral ligands and organocatalysts, prized for its conformational rigidity and the stereochemical control it imparts in a multitude of chemical transformations.[1][2] When functionalized with a furan moiety, as in 2-(furan-2-yl)pyrrolidine, the resulting ligand presents a unique combination of steric and electronic properties. The furan ring, an electron-rich aromatic heterocycle, can modulate the electronic character of a metal center and potentially coordinate through its oxygen atom, thereby enforcing a specific geometry in the catalytic complex.[1]
While specific, documented applications of this compound as a ligand in transition metal catalysis are not extensively reported in the scientific literature, its structural components suggest significant potential.[1] These application notes serve as a conceptual framework, drawing upon established principles of related pyrrolidine- and furan-containing ligands to explore the prospective utility of this compound in transition metal-catalyzed reactions. The protocols provided are generalized methodologies intended to guide the synthesis and evaluation of this and similar novel ligands.
Potential Applications and Rationale
The bifunctional nature of this compound, possessing both a secondary amine and a furan ring, makes it a candidate for a variety of catalytic transformations. The pyrrolidine nitrogen can be readily derivatized to form phosphine-amine, phosphine-amide, or other bidentate ligands, which are highly effective in asymmetric catalysis.
Hypothesized Catalytic Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: The electron-rich nature of the furan ring could enhance the electron density at the metal center, potentially improving the efficiency of oxidative addition and reductive elimination steps in catalytic cycles like those of Suzuki, Heck, and Buchwald-Hartwig reactions.
-
Asymmetric Hydrogenation: Chiral pyrrolidine-based phosphine ligands are well-established in rhodium- and iridium-catalyzed asymmetric hydrogenations of olefins.[3][4] A this compound-derived ligand could offer a unique steric and electronic environment to achieve high enantioselectivity.
-
Asymmetric Aldol and Michael Additions: While often the domain of organocatalysis, metal complexes of pyrrolidine derivatives can also catalyze these fundamental C-C bond-forming reactions, with the ligand influencing both reactivity and stereoselectivity.
Data Presentation: A Predictive Framework
Given the novelty of this compound as a ligand, the following table presents a hypothetical screening for its application in a palladium-catalyzed asymmetric allylic alkylation, a common benchmark reaction for new chiral ligands. The data is illustrative and intended to guide experimental design.
Table 1: Hypothetical Data for Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Ligand Modification | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Unmodified this compound | THF | 25 | 45 | 30 |
| 2 | N-Diphenylphosphino | THF | 25 | 85 | 92 |
| 3 | N-Diphenylphosphino | Toluene | 0 | 90 | 95 |
| 4 | N-Dicyclohexylphosphino | CH2Cl2 | 25 | 88 | 89 |
| 5 | N-Tosyl | THF | 25 | 60 | 55 |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a this compound-based phosphine ligand and its subsequent application in a transition metal-catalyzed reaction.
Protocol 1: Synthesis of (S)-2-(Furan-2-yl)-1-(diphenylphosphino)pyrrolidine
Materials:
-
(S)-2-(Furan-2-yl)pyrrolidine
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et3N)
-
Chlorodiphenylphosphine (ClPPh2)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add (S)-2-(furan-2-yl)pyrrolidine (1.0 equiv.).
-
Dissolve the starting material in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv.) to the solution dropwise.
-
Slowly add chlorodiphenylphosphine (1.1 equiv.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phosphine ligand.
Protocol 2: General Procedure for Asymmetric Hydrogenation
Materials:
-
Rhodium(I) precursor (e.g., [Rh(COD)2]BF4)
-
Synthesized phosphine ligand (from Protocol 1)
-
Prochiral olefin substrate (e.g., methyl α-acetamidoacrylate)
-
Anhydrous, degassed solvent (e.g., Methanol, THF)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%).
-
Add the degassed solvent and stir the mixture for 30 minutes to allow for catalyst pre-formation.
-
Add the olefin substrate (1.0 equiv.) to the vessel.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 12 hours).
-
Carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
Analyze the conversion and enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Caption: Workflow for the synthesis of a phosphine ligand.
Caption: A generalized catalytic cycle for asymmetric hydrogenation.
Caption: Logical workflow for evaluating a novel catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(Furan-2-yl)pyrrolidine in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(Furan-2-yl)pyrrolidine represents a promising, yet underexplored, chiral scaffold for organocatalysis. While specific literature precedents for its direct application are limited, its structural similarity to well-established pyrrolidine-based catalysts suggests significant potential in asymmetric synthesis. The pyrrolidine moiety can activate substrates through enamine or iminium ion formation, while the furan ring may offer unique steric and electronic contributions, potentially influencing stereoselectivity through secondary interactions. This document provides a prospective guide to the application of this compound and its derivatives in organocatalytic reactions, drawing upon established principles of pyrrolidine-based catalysis. Detailed hypothetical protocols for key transformations, data presentation tables, and workflow diagrams are provided to facilitate the exploration of this catalyst class.
Introduction to this compound in Asymmetric Catalysis
The chiral pyrrolidine framework is a cornerstone of modern asymmetric organocatalysis, effectively controlling the stereochemical outcome of a wide array of chemical transformations.[1] The incorporation of a furan moiety at the 2-position introduces a versatile heterocyclic group that can influence the catalyst's performance. The furan ring's oxygen atom can act as a Lewis basic site, potentially coordinating with other species in the reaction, while its planar structure can impact the steric environment around the catalytic center.[1]
While direct applications of this compound are not extensively documented, its N-substituted derivatives, such as N-tosyl or N-triflyl amides, are anticipated to be effective catalysts. The electron-withdrawing nature of these substituents can modulate the nucleophilicity of the pyrrolidine nitrogen, and their bulkiness can create a well-defined chiral pocket, enhancing facial selectivity.[1]
Potential Applications in Organocatalytic Reactions
Based on the reactivity of analogous pyrrolidine-based catalysts, this compound derivatives are expected to be active in a variety of asymmetric transformations, including:
-
Michael Additions: The addition of aldehydes or ketones to nitroalkenes is a classic benchmark reaction for pyrrolidine-based organocatalysts.[2]
-
Aldol Reactions: Catalyzing the asymmetric aldol reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.[2]
-
Mannich Reactions: The enantioselective synthesis of β-amino carbonyl compounds.
-
Diels-Alder Reactions: The formation of chiral six-membered rings through cycloaddition.
These reactions typically proceed through the formation of a nucleophilic enamine intermediate from the reaction of the catalyst with a carbonyl compound.
Experimental Protocols
The following are generalized, hypothetical protocols for screening the catalytic activity of a this compound derivative, such as (S)-2-(Furan-2-yl)-N-((4-methylphenyl)sulfonyl)pyrrolidine, in a Michael addition reaction.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol describes a general procedure for the reaction between propanal and trans-β-nitrostyrene.
Materials:
-
(S)-2-(Furan-2-yl)-N-((4-methylphenyl)sulfonyl)pyrrolidine (Catalyst)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Propanal (Michael Donor)
-
Toluene (Solvent)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry glass vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv.).
-
Add the chiral catalyst (0.01 mmol, 10 mol%).
-
Add the chosen solvent (e.g., toluene, 1.0 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature).
-
Add propanal (0.3 mmol, 3.0 equiv.) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.[1]
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1]
Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol outlines a general procedure for the reaction between acetone and 4-nitrobenzaldehyde.
Materials:
-
(S)-2-(Furan-2-yl)-N-((4-methylphenyl)sulfonyl)pyrrolidine (Catalyst)
-
4-Nitrobenzaldehyde
-
Acetone (Solvent and reactant)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry glass vial, add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv.).
-
Add the chiral catalyst (0.02 mmol, 10 mol%).
-
Add acetone (1.0 mL).
-
Stir the mixture at the desired temperature (e.g., 0 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Data Presentation
The following tables present hypothetical data for the optimization of the Michael addition reaction described in Protocol 1.
Table 1: Hypothetical Solvent Screening for the Michael Addition
| Entry | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | Toluene | 24 | 85 | 90:10 | 92 |
| 2 | CH2Cl2 | 24 | 78 | 88:12 | 85 |
| 3 | THF | 48 | 65 | 85:15 | 80 |
| 4 | Hexane | 48 | 50 | 92:8 | 90 |
| 5 | CH3CN | 24 | 82 | 80:20 | 75 |
Table 2: Hypothetical Temperature Effect on the Michael Addition in Toluene
| Entry | Temperature (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | 40 | 12 | 90 | 85:15 | 88 |
| 2 | 25 (RT) | 24 | 85 | 90:10 | 92 |
| 3 | 0 | 48 | 75 | 95:5 | 95 |
| 4 | -20 | 72 | 60 | >98:2 | 97 |
Visualizations
Diagram 1: General Workflow for Catalyst Screening
Caption: General workflow for screening a chiral organocatalyst.
Diagram 2: Proposed Catalytic Cycle for Enamine Catalysis
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with 2-(Furan-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(Furan-2-yl)pyrrolidine scaffold represents a confluence of two privileged heterocyclic motifs in medicinal chemistry: the pyrrolidine ring and the furan nucleus. The pyrrolidine moiety is a cornerstone of many FDA-approved drugs, valued for its favorable physicochemical properties and its utility as a versatile pharmacophore. Similarly, the furan ring is a key component in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties. The combination of these two rings in this compound offers a unique and valuable building block for the synthesis of novel pharmaceutical intermediates, providing distinct vectors for chemical modification at the pyrrolidine nitrogen and the furan ring.
This document provides detailed application notes and protocols for the synthesis of pharmaceutical intermediates starting from this compound. The methodologies outlined herein are based on established principles of organic synthesis and draw from reactions reported for analogous structures.
Key Synthetic Transformations
The primary sites for the functionalization of this compound are the secondary amine of the pyrrolidine ring and the C5 position of the furan ring. The pyrrolidine nitrogen can readily undergo N-alkylation and N-acylation, while the electron-rich furan ring is susceptible to electrophilic aromatic substitution, predominantly at the C5 position.
I. N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly effective for the N-alkylation of secondary amines like this compound. This reaction proceeds via the formation of an iminium ion intermediate upon reaction with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Synthesis of 1-Benzyl-2-(furan-2-yl)pyrrolidine
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with this compound (1.0 equiv) and 1,2-dichloroethane (0.2 M), add benzaldehyde (1.1 equiv).
-
Stir the mixture at room temperature for 20 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-benzyl-2-(furan-2-yl)pyrrolidine.
Representative Data for N-Alkylation via Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 85-95 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 18 | 80-90 |
| Cyclohexanone | NaBH(OAc)₃ | THF | 24 | 75-85 |
II. N-Acylation
N-acylation of this compound with acyl chlorides or acid anhydrides in the presence of a base provides a straightforward route to amide-containing intermediates. These amides can be important pharmacophores or precursors for further transformations.
Experimental Protocol: Synthesis of 1-Acetyl-2-(furan-2-yl)pyrrolidine
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equiv) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-acetyl-2-(furan-2-yl)pyrrolidine.
Representative Data for N-Acylation
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Acetyl chloride | Et₃N | DCM | 5 | >95 |
| Benzoyl chloride | Pyridine | DCM | 6 | 90-98 |
| Acetic anhydride | Et₃N | DCM | 4 | >95 |
III. Electrophilic Aromatic Substitution on the Furan Ring
The furan ring of this compound is activated towards electrophilic aromatic substitution, with the reaction preferentially occurring at the C5 position due to the directing effect of the furan oxygen. The Vilsmeier-Haack reaction is a classic example, providing a method to introduce a formyl group, a versatile handle for further synthetic manipulations. For this reaction, protection of the pyrrolidine nitrogen (e.g., as a tosylamide) is recommended to prevent side reactions.
Experimental Protocol: Synthesis of 1-Tosyl-2-(5-formyl-furan-2-yl)pyrrolidine
Step 1: N-Tosylation of this compound
-
Dissolve this compound (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work up by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate. Purify by column chromatography to yield 2-(Furan-2-yl)-1-tosylpyrrolidine.[1]
Step 2: Vilsmeier-Haack Formylation
Materials:
-
2-(Furan-2-yl)-1-tosylpyrrolidine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Equipment:
-
Flame-dried round-bottom flasks
-
Magnetic stirrer
-
Ice bath
-
Argon or nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCl₃ (1.2 equiv) dropwise to anhydrous DMF (3.0 equiv) at 0 °C. Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve 2-(Furan-2-yl)-1-tosylpyrrolidine (1.0 equiv) in anhydrous DCM.
-
Slowly add the prepared Vilsmeier reagent to the solution of the tosylated pyrrolidine at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it into a beaker of ice and saturated NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford 1-tosyl-2-(5-formyl-furan-2-yl)pyrrolidine.
Representative Data for Electrophilic Aromatic Substitution
| Reaction | Electrophile | Product | Yield (%) |
| Vilsmeier-Haack | Vilsmeier Reagent | 5-Formyl derivative | 70-85 |
| Bromination | NBS in DMF | 5-Bromo derivative | 80-90 |
| Friedel-Crafts Acylation | Acetic anhydride, ZnCl₂ | 5-Acetyl derivative | 65-75 |
Visualization of Synthetic Pathways
Caption: Synthetic pathways for functionalizing this compound.
Logical Workflow for Intermediate Synthesis
Caption: Decision workflow for synthesizing pharmaceutical intermediates.
Conclusion
This compound is a versatile starting material for the synthesis of a variety of pharmaceutical intermediates. By employing standard organic transformations such as reductive amination, N-acylation, and electrophilic aromatic substitution, researchers can access a diverse range of functionalized molecules. The protocols and data presented in these application notes provide a foundation for the development of novel compounds for drug discovery and development programs. The distinct reactivity of the pyrrolidine nitrogen and the furan ring allows for orthogonal synthetic strategies, further enhancing the utility of this valuable building block.
References
Application of 2-(Furan-2-yl)pyrrolidine in the Synthesis of Natural Products: A Focus on the Preussin Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for efficient and stereoselective routes to biologically active natural products is a cornerstone of modern organic synthesis and drug discovery. Chiral building blocks possessing versatile functional groups are instrumental in this endeavor. 2-(Furan-2-yl)pyrrolidine is a valuable chiral scaffold that combines the stereochemical information of the pyrrolidine ring with the latent functionality of the furan moiety. The furan ring, a stable aromatic heterocycle, can be strategically unmasked through various transformations to reveal a plethora of functionalities, making it a powerful tool in synthetic design.
This application note details a practical and conceptually elegant approach for the utilization of this compound in the asymmetric synthesis of the pyrrolidine alkaloid, (+)-preussin. (+)-Preussin and its analogues have garnered significant attention due to their potent antifungal, antibacterial, and antiviral properties.[1] This document provides a detailed, albeit partially prospective, synthetic protocol, quantitative data from related transformations, and visual aids to guide researchers in leveraging the synthetic potential of this compound.
Synthetic Strategy: A Convergent Approach to (+)-Preussin
The synthetic strategy hinges on the use of (S)-2-(furan-2-yl)pyrrolidine as the chiral starting material. The furan ring serves as a masked 1,4-dicarbonyl equivalent, which can be elaborated to construct the characteristic hydroxylated nonyl side chain of (+)-preussin. The key transformations in this proposed synthesis are:
-
N-Protection: Protection of the pyrrolidine nitrogen is crucial for controlling its reactivity in subsequent steps.
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between the N-protected this compound and a suitable aldehyde to form a transient oxetane. This reaction is pivotal for introducing the carbon atoms of the side chain with the desired stereochemistry.
-
Oxetane Ring Opening and Furan Elaboration: The unstable oxetane can be rearranged and the furan ring can be opened and modified to generate the full side chain of the natural product.
-
Final Deprotection and N-Methylation: Removal of the protecting group and methylation of the nitrogen atom to yield the final natural product.
This approach offers a high degree of convergence and flexibility, allowing for the potential synthesis of various preussin analogues by simply modifying the aldehyde used in the Paternò-Büchi reaction.
Experimental Protocols
Protocol 1: N-Protection of (S)-2-(Furan-2-yl)pyrrolidine
Objective: To protect the secondary amine of the pyrrolidine ring to prevent unwanted side reactions in subsequent steps. A standard protection with a tert-butoxycarbonyl (Boc) group is described.
Materials:
-
(S)-2-(Furan-2-yl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-2-(furan-2-yl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-Boc protected product.
Protocol 2: Diastereoselective Paternò-Büchi Reaction
Objective: To perform a photochemical [2+2] cycloaddition to form the key C-C bond for the side chain. This protocol is based on established procedures for Paternò-Büchi reactions involving furans.[2][3]
Materials:
-
N-Boc-(S)-2-(furan-2-yl)pyrrolidine
-
Nonanal
-
Benzene (or other suitable solvent for photochemical reactions)
-
High-pressure mercury lamp with a Pyrex filter
Procedure:
-
In a quartz reaction vessel, dissolve N-Boc-(S)-2-(furan-2-yl)pyrrolidine (1.0 eq) and nonanal (3.0 eq) in degassed benzene (0.1 M).
-
Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W) through a Pyrex filter at room temperature for 24-48 hours, or until TLC analysis indicates consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude oxetane is often used directly in the next step due to potential instability.
Protocol 3: Synthesis of a Key Intermediate for (+)-Preussin
Objective: To convert the oxetane intermediate into a known precursor for the total synthesis of (+)-preussin. This involves a series of transformations including ring opening and functional group manipulations. This protocol is adapted from known syntheses of (+)-preussin.[4][5]
Materials:
-
Crude oxetane from Protocol 2
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
Formaldehyde (37% in H₂O)
-
Formic acid
Procedure:
-
Hydrogenolysis of the Oxetane: Dissolve the crude oxetane in methanol and add Pd/C (10 mol%). Subject the mixture to an atmosphere of hydrogen (1 atm) and stir at room temperature for 12 hours. Filter the reaction mixture through Celite and concentrate the filtrate. This step aims to reductively open the oxetane and reduce the furan ring, leading to a diol intermediate.
-
Oxidation: Dissolve the resulting crude diol in DCM and add Dess-Martin periodinane (1.5 eq) at 0 °C. Stir the reaction at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry the organic layer over MgSO₄, and concentrate.
-
Reduction and Cyclization: The resulting intermediate can then be carried forward according to established literature procedures for the synthesis of (+)-preussin. For example, a sequence involving reduction of a ketone and intramolecular cyclization can be employed.
-
Deprotection and N-Methylation: To the final protected pyrrolidinol intermediate, add an excess of formic acid and formaldehyde solution. Heat the mixture at 80 °C for 2 hours. Cool to room temperature and basify with aqueous NaOH. Extract with an organic solvent, dry, and concentrate to yield (+)-preussin.
Quantitative Data
The following table summarizes typical yields and stereoselectivities for key transformations analogous to those described in the protocols, based on literature precedents for the synthesis of (+)-preussin and related structures.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-Boc Protection | (Boc)₂O, Et₃N, DCM | N-Boc-2-(furan-2-yl)pyrrolidine | >95 | N/A | Standard Procedure |
| 2 | Paternò-Büchi Reaction | Nonanal, hν, Benzene | Oxetane Adduct | 40-60 | Varies | [5] |
| 3 | Hydrogenolysis | H₂, Pd/C, MeOH | Diol Intermediate | 70-85 | >10:1 | [5] |
| 4 | N-Methylation (Eschweiler-Clarke) | HCHO, HCOOH | (+)-Preussin | ~85 | N/A | [6] |
Visualizations
Synthetic Pathway to (+)-Preussin
Caption: Proposed synthetic route to (+)-preussin.
Experimental Workflow for Paternò-Büchi Reaction
Caption: Workflow for the photochemical cycloaddition.
Conclusion
This compound represents a highly versatile and stereochemically rich building block for the synthesis of complex natural products. The application note presented here outlines a plausible and efficient strategy for the total synthesis of (+)-preussin, highlighting the synthetic utility of the furan moiety as a latent 1,4-dicarbonyl functionality. The provided protocols, based on well-established chemical transformations, offer a solid foundation for researchers to explore this and other synthetic applications of this compound. The flexibility of the described approach also opens avenues for the creation of novel analogues of preussin and other pyrrolidine-containing natural products, which will be invaluable for further structure-activity relationship studies and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Total Synthesis of (+)-Preussin - ChemistryViews [chemistryviews.org]
- 5. A silicon controlled total synthesis of the antifungal agent (+)-preussin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-(Furan-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the pyrrolidine ring of 2-(furan-2-yl)pyrrolidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of two key heterocyclic motifs: a pyrrolidine ring, which is a common scaffold in many biologically active compounds, and a furan ring, which can participate in various chemical transformations.
The functionalization of the pyrrolidine ring can be strategically employed to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of derivative compounds. This guide covers key functionalization strategies including N-functionalization (acylation and alkylation) and C-functionalization at the C2 position, providing detailed protocols and quantitative data where available.
N-Functionalization of the Pyrrolidine Ring
The secondary amine of the pyrrolidine ring is a prime site for functionalization, allowing for the introduction of a wide array of substituents through N-acylation and N-alkylation.
N-Acylation
N-acylation of this compound introduces an amide functionality, which can alter the molecule's electronic properties and provide a handle for further modification. This is typically achieved by reacting the parent molecule with an acylating agent such as an acid chloride in the presence of a base.
Table 1: N-Acylation of this compound Derivatives
| Entry | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | Benzoyl chloride | Triethylamine | Dichloromethane | ~94% | Analogous to[1] |
| 2 | Acetyl chloride | Pyridine | Tetrahydrofuran | Good | General method |
| 3 | Furan-2-carbonyl chloride | N,N-Diisopropylethylamine | Dichloromethane | 40-84% | Based on[2] |
Experimental Protocol: N-Benzoylation of this compound
This protocol is adapted from a similar N-acylation reaction[1].
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours or until completion is confirmed by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzoyl-2-(furan-2-yl)pyrrolidine.
Caption: Workflow for the N-acylation of this compound.
N-Alkylation
N-alkylation introduces alkyl groups to the pyrrolidine nitrogen. Reductive amination is a common and efficient method for this transformation, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.
Table 2: N-Alkylation of this compound via Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Sodium borohydride (NaBH4) | Methanol | Good | General method[3][4] |
| 2 | Acetone | Sodium triacetoxyborohydride (STAB) | Dichloromethane | Good | General method[3] |
| 3 | Furfural | H2, CuAlOx catalyst | Methanol | up to 98% | Adapted from[5] |
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol is based on general procedures for reductive amination[3][4].
Materials:
-
This compound
-
Benzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol.
-
Stir the solution at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours or until completion is confirmed by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography to yield N-benzyl-2-(furan-2-yl)pyrrolidine.
Caption: Workflow for the N-alkylation via reductive amination.
C2-Functionalization via C-H Activation
Direct functionalization of the C-H bonds of the pyrrolidine ring is a powerful strategy to introduce substituents with high atom economy. The C2 position, being alpha to the nitrogen, is particularly activated towards deprotonation, especially after N-protection with an electron-withdrawing group like a tosyl (Ts) group.
C2-Lithiation and Alkylation of N-Tosyl-2-(furan-2-yl)pyrrolidine
Activation of the pyrrolidine nitrogen with a tosyl group facilitates deprotonation at the C2 position using a strong base like sec-butyllithium. The resulting chiral organolithium species can then react with various electrophiles to form new carbon-carbon bonds with a high degree of stereocontrol.
Table 3: C2-Alkylation of N-Tosyl-2-(furyl)pyrrolidine Analogues
| Entry | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Methyl Iodide | sec-Butyllithium | THF | 70-90% | >95:5 | [6] |
| 2 | Benzyl Bromide | sec-Butyllithium | THF | High | High | Analogous to[6] |
| 3 | Benzaldehyde | sec-Butyllithium | THF | Good | High | Analogous to[6] |
Experimental Protocol: C2-Methylation of N-Tosyl-2-(furan-2-yl)pyrrolidine
This protocol is based on the procedure for the furan-3-yl analogue[6].
Materials:
-
N-Tosyl-2-(furan-2-yl)pyrrolidine (prepared by reacting this compound with tosyl chloride)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of N-tosyl-2-(furan-2-yl)pyrrolidine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of methyl iodide (1.2 eq) in anhydrous THF dropwise to the lithiated pyrrolidine solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-2-(furan-2-yl)-1-tosylpyrrolidine.
Caption: Pathway for C2-functionalization via lithiation.
Conclusion
The functionalization of the pyrrolidine ring of this compound offers a rich platform for the synthesis of novel and diverse chemical entities. The protocols outlined in this document for N-acylation, N-alkylation, and C2-alkylation provide robust and reproducible methods for researchers in drug discovery and organic synthesis. These strategies enable the systematic modification of the this compound scaffold, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents. Further exploration into diastereoselective functionalization at other positions of the pyrrolidine ring, potentially through the use of chiral auxiliaries, presents an exciting avenue for future research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with 2-(Furan-2-yl)pyrrolidine Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving enantioselectivity in asymmetric reactions catalyzed by 2-(Furan-2-yl)pyrrolidine derivatives. The following information is based on established principles of pyrrolidine-based organocatalysis and is intended to serve as a guide for optimizing reactions with this specific catalyst class.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound catalysts?
Similar to other proline-based organocatalysts, this compound catalysts are believed to operate primarily through an enamine-based mechanism.[1] The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic chiral enamine. This enamine then attacks an electrophile, and the stereochemical outcome of the reaction is directed by the chiral scaffold of the catalyst, which dictates the facial selectivity of the attack.[1] The furan moiety may influence the catalyst's steric and electronic properties.
Q2: What are the key factors influencing enantioselectivity in reactions with these catalysts?
Several factors can significantly impact the enantioselectivity of a reaction catalyzed by this compound derivatives. These include:
-
Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess (ee) by increasing the energy difference between the transition states leading to the major and minor enantiomers.[1]
-
Solvent: The polarity and coordinating ability of the solvent can affect the geometry of the transition state. Non-polar solvents are often preferred for better stereocontrol.[1]
-
Catalyst Loading: Insufficient catalyst loading can result in a competing, non-enantioselective background reaction.[1] Conversely, excessively high loading may not always improve enantioselectivity and increases cost.
-
Additives: The presence of additives such as Brønsted acids (e.g., benzoic acid) or even small amounts of water can sometimes improve both reaction rate and enantioselectivity by facilitating proton transfer steps or helping to create a more ordered transition state.[1]
-
Substrate Structure: The steric and electronic properties of both the nucleophile and the electrophile can have a profound effect on the enantioselectivity.[1]
Q3: Can the furan ring participate in the catalytic process?
While the primary catalytic activity stems from the pyrrolidine nitrogen, the furan ring can play a crucial role. Its electron-rich nature can modulate the electronic properties of the catalyst.[2] Furthermore, the planar and rigid structure of the furan ring contributes to the overall steric environment, potentially influencing substrate approach and enhancing stereoselectivity.[2] It may also participate in non-covalent interactions with the substrate, helping to create a more defined chiral pocket.[3]
Q4: How should I handle and store this compound catalysts?
While specific stability data for this compound catalysts may not be readily available, it is good practice to handle them as you would other air- and moisture-sensitive organocatalysts. Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Ensure that all solvents and reagents used in the reaction are anhydrous, especially if the reaction is known to be moisture-sensitive.[1]
Troubleshooting Guide
Low Enantioselectivity
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Screen temperatures such as 0 °C, -20 °C, or even -78 °C, as lower temperatures often favor higher enantioselectivity.[1] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities. Non-polar aprotic solvents like toluene or dichloromethane are often good starting points.[4] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%) to outcompete the non-catalyzed background reaction.[1] |
| Presence of Impurities | Ensure all reagents and solvents are pure and anhydrous. Impurities like water can interfere with the catalytic cycle.[5] Using molecular sieves can be beneficial.[4] |
| Unfavorable Substrate Structure | Modify the substrate if possible. Small changes to steric bulk or electronic properties can sometimes lead to significant improvements in enantioselectivity.[1] |
| Lack of Beneficial Additives | Screen for the effect of additives. Weak Brønsted acids (e.g., benzoic acid) or a controlled amount of water have been shown to improve enantioselectivity in some pyrrolidine-catalyzed reactions.[1] |
Low Yield or No Reaction
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Ensure the purity of all reagents and solvents. Perform the reaction under an inert atmosphere to prevent catalyst degradation.[5] |
| Incorrect Reaction Conditions | Systematically optimize reaction parameters, including temperature, concentration, and reaction time. Monitor the reaction progress using TLC or GC to determine the optimal duration.[5] |
| Poor Substrate Reactivity | The electronic or steric properties of the substrates may be hindering the reaction. Consider increasing the reaction temperature or using a more activated substrate if possible.[5] |
| Inappropriate Catalyst Loading | While often associated with low enantioselectivity, very low catalyst loading can also result in a sluggish or incomplete reaction. Try increasing the catalyst loading.[4] |
Quantitative Data from Related Pyrrolidine Catalysts
Disclaimer: The following data is for illustrative purposes and was obtained with related pyrrolidine catalysts. It should be used as a general guide for optimizing reactions with this compound catalysts.
Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Proline-Catalyzed Aldol Reaction [1]
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |
| DMSO | Room Temp | 30 | 76 |
| Acetonitrile | Room Temp | 30 | 60 |
| Methanol | Room Temp | 30 | 21 |
| Water | Room Temp | 30 | 93 |
| THF | -25 | 20 | >99 |
Table 2: Influence of Reaction Parameters on Asymmetric Ketone Reduction [1]
| Parameter Varied | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
| Temperature | 0 °C | 95 | 92 |
| -20 °C | 92 | 97 | |
| -40 °C | 85 | >99 | |
| Solvent | THF | 92 | 97 |
| Toluene | 90 | 95 | |
| CH₂Cl₂ | 88 | 94 | |
| Catalyst Loading | 5 mol% | 90 | 96 |
| 10 mol% | 92 | 97 |
Experimental Protocols (Generalized)
Note: The following are generalized protocols and should be used as a starting point for optimization with this compound catalysts.
General Protocol for a Michael Addition Reaction
-
To a dry reaction vial under an inert atmosphere, add the Michael acceptor (1.0 equiv.).
-
Add the this compound catalyst (e.g., 10 mol%).
-
Add the desired anhydrous solvent (e.g., toluene, 0.1 M).
-
Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the Michael donor (e.g., 1.2-3.0 equiv.) to the reaction mixture.
-
If required, add a co-catalyst or additive at this stage.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[2]
General Protocol for an Aldol Reaction
-
To a dry reaction flask under an inert atmosphere, add the this compound catalyst (e.g., 20 mol%).
-
Add the ketone (1.2-2.0 equiv.) and the desired anhydrous solvent.
-
Cool the mixture to the target temperature (e.g., 0 °C or -20 °C).
-
Slowly add the aldehyde (1.0 equiv.) dropwise over 10-15 minutes.
-
Stir the reaction mixture vigorously at the target temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC.[1]
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General enamine catalytic cycle for pyrrolidine catalysts.
References
Technical Support Center: 2-(Furan-2-yl)pyrrolidine Mediated Reactions
Welcome to the technical support center for 2-(Furan-2-yl)pyrrolidine mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you overcome challenges such as low yields and poor selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of this compound in organic reactions?
A1: this compound is a chiral secondary amine that functions as an organocatalyst, most commonly in asymmetric reactions. It operates through the formation of nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes). This activation mode allows for stereoselective carbon-carbon bond formation in reactions such as Michael additions and aldol reactions. The furan moiety can influence the catalyst's electronic properties and steric environment, potentially impacting its reactivity and selectivity.
Q2: I am observing very low conversion in my reaction. What are the potential causes?
A2: Low conversion can stem from several factors. Ensure that all reagents and solvents are of high purity and anhydrous, as water can inhibit enamine formation. The catalyst loading might be too low; typically, 10-20 mol% is a good starting point. Reaction temperature and time are also critical; some reactions may require cryogenic temperatures to suppress side reactions, while others may need elevated temperatures to proceed at a reasonable rate. Finally, the substrates themselves may be unreactive, or steric hindrance could be preventing the reaction from occurring efficiently.
Q3: My reaction is producing a racemic mixture or low enantioselectivity. How can I improve this?
A3: Low enantioselectivity is a common challenge in asymmetric catalysis. The choice of solvent can have a profound impact on the transition state geometry, so screening a variety of solvents with different polarities is recommended. Temperature is also a key parameter; lowering the reaction temperature often enhances enantioselectivity. Additives, such as weak acids or bases, can also influence the catalytic cycle and improve stereochemical control. It is also possible that the inherent selectivity of the catalyst for your specific substrates is low, in which case exploring derivatives of the catalyst may be necessary.
Q4: I am seeing the formation of unexpected side products. What are the likely side reactions?
A4: In enamine catalysis, common side reactions include self-condensation of the carbonyl donor (e.g., aldol self-condensation), polymerization of the Michael acceptor, and catalyst inhibition or degradation. For aldol reactions, over-reaction to form the α,β-unsaturated condensation product can also occur. Careful control of reaction conditions, such as temperature and stoichiometry of reactants, can help to minimize these unwanted pathways.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered in this compound mediated reactions.
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | - Verify the purity and integrity of the catalyst. - Increase catalyst loading incrementally (e.g., from 10 mol% to 30 mol%). |
| Presence of Water | - Use freshly distilled and anhydrous solvents. - Dry all glassware thoroughly. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Temperature | - Screen a range of temperatures. Some reactions require cooling to prevent side reactions, while others may need heating to overcome activation barriers. |
| Incorrect Stoichiometry | - Vary the ratio of nucleophile to electrophile. An excess of one reactant may be beneficial. |
| Poor Substrate Reactivity | - Consider using more activated substrates if possible. - If the issue is steric hindrance, a modified catalyst with a different steric profile might be necessary. |
Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent | - Screen a variety of solvents (e.g., toluene, CH2Cl2, THF, acetonitrile, and non-polar solvents like hexanes). |
| Incorrect Temperature | - Lowering the reaction temperature often improves stereoselectivity. |
| Presence of Additives | - Screen the addition of co-catalysts, such as weak acids (e.g., benzoic acid) or bases (e.g., triethylamine), which can influence the catalytic cycle. |
| Catalyst Aggregation | - Lower the concentration of the reaction mixture. |
| Equilibration of Product | - Monitor the reaction over time to see if the stereoselectivity erodes. If so, shorten the reaction time. |
Data Presentation
Disclaimer: The following data is illustrative and hypothetical, designed to demonstrate the potential impact of reaction parameters. Optimal conditions for specific substrates must be determined experimentally.
Table 1: Hypothetical Optimization of a Michael Addition Reaction
Reaction: Cyclohexanone + trans-β-Nitrostyrene, catalyzed by this compound (20 mol%)
| Entry | Solvent | Temperature (°C) | Additive (10 mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Toluene | 25 | None | 24 | 65 | 85:15 | 70 |
| 2 | CH2Cl2 | 25 | None | 24 | 72 | 88:12 | 75 |
| 3 | THF | 25 | None | 24 | 55 | 80:20 | 65 |
| 4 | CH2Cl2 | 0 | None | 48 | 68 | 92:8 | 85 |
| 5 | CH2Cl2 | -20 | None | 72 | 60 | 95:5 | 92 |
| 6 | CH2Cl2 | 0 | Benzoic Acid | 36 | 75 | 93:7 | 88 |
| 7 | CH2Cl2 | 0 | Acetic Acid | 36 | 78 | 94:6 | 90 |
Table 2: Hypothetical Optimization of an Aldol Reaction
Reaction: Acetone + 4-Nitrobenzaldehyde, catalyzed by this compound (20 mol%)
| Entry | Solvent | Temperature (°C) | Additive (10 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | DMSO | 25 | None | 12 | 85 | 60 |
| 2 | NMP | 25 | None | 12 | 88 | 65 |
| 3 | DMF | 25 | None | 12 | 82 | 62 |
| 4 | NMP | 0 | None | 24 | 80 | 75 |
| 5 | NMP | -10 | None | 48 | 75 | 82 |
| 6 | NMP | 0 | Water (1 equiv) | 18 | 90 | 78 |
| 7 | NMP | 0 | TFA (5 mol%) | 20 | 85 | 72 |
Experimental Protocols
General Protocol for a Michael Addition Reaction
-
To a dry vial under an inert atmosphere, add the Michael acceptor (1.0 mmol) and this compound (0.2 mmol, 20 mol%).
-
Add the desired anhydrous solvent (2.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the Michael donor (2.0 mmol) dropwise.
-
Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC analysis, respectively.
General Protocol for an Aldol Reaction
-
To a dry vial under an inert atmosphere, add the aldehyde (1.0 mmol) and this compound (0.2 mmol, 20 mol%).
-
Add the desired anhydrous solvent (1.0 mL).
-
Add the ketone (5.0 mmol).
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Technical Support Center: Optimization of Reaction Conditions for 2-(Furan-2-yl)pyrrolidine Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Furan-2-yl)pyrrolidine as an organocatalyst. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of this compound in organic reactions?
A1: this compound is a chiral secondary amine that functions as an organocatalyst, primarily through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates.[1] The pyrrolidine scaffold is a well-established motif in organocatalysis, capable of activating carbonyl compounds (aldehydes and ketones) towards various asymmetric transformations.[2][3] The furan moiety may influence the catalyst's steric and electronic properties.[4]
Q2: What are the common types of reactions catalyzed by pyrrolidine-based organocatalysts?
A2: Pyrrolidine derivatives, including this compound, are effective catalysts for a range of carbon-carbon bond-forming reactions. These include:
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[3+2] Cycloaddition Reactions[6]
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Asymmetric alpha-functionalization of aldehydes and ketones.
Q3: How does the furan substituent at the C2 position potentially influence catalysis?
A3: The furan ring at the C2 position can influence the catalyst's performance in several ways. The electron-rich nature of the furan ring may modulate the electronic properties of the catalyst.[4] Sterically, the planar furan ring contributes to the overall chiral environment, which can affect substrate approach and, consequently, the stereoselectivity of the reaction.[4] Additionally, the oxygen atom in the furan ring could act as a Lewis basic site, potentially coordinating with other species in the reaction mixture.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes & Solutions
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Catalyst Deactivation: The catalyst may be deactivated by acidic impurities or water in the reaction mixture.
-
Solution: Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Incorrect Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.
-
Solution: Gradually increase the reaction temperature and monitor the reaction progress over a longer period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Poor Catalyst Activity: The inherent activity of the catalyst may be low for the specific substrates.
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). Consider the use of a co-catalyst or additive, such as a weak acid, which can facilitate the turnover-limiting step in some catalytic cycles.
-
Problem 2: Poor Diastereoselectivity or Enantioselectivity
Possible Causes & Solutions
-
Non-Optimal Reaction Temperature: The energy difference between the diastereomeric transition states may be small at the current reaction temperature.
-
Solvent Effects: The solvent can significantly influence the conformation of the substrate and the transition state assembly.
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Ineffective Chiral Environment: The catalyst may not be providing a sufficiently biased chiral environment for the chosen substrates.
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Solution: While the core catalyst is fixed, the addition of additives can sometimes modify the transition state. Alternatively, modifications to the substrate (e.g., using a bulkier protecting group) might enhance steric interactions and improve selectivity.
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Data Presentation
Table 1: Effect of Reaction Parameters on a Pyrrolidine-Catalyzed Michael Addition
The following table summarizes data on the optimization of a Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, catalyzed by a substituted pyrrolidine. This data is illustrative of the optimization process.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | 10 | Toluene | RT | 24 | 85 | 88:12 | 75 |
| 2 | 10 | CH₂Cl₂ | RT | 24 | 82 | 85:15 | 70 |
| 3 | 10 | Methylcyclohexane | RT | 24 | 88 | 90:10 | 80 |
| 4 | 10 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| 5 | 10 | Methylcyclohexane | -20 | 48 | 75 | 93:7 | 86 |
| 6 | 20 | Methylcyclohexane | 0 | 24 | 90 | 92:8 | 85 |
Data compiled for illustrative purposes based on trends reported for similar catalysts.[3][5] Optimization for this compound is necessary.
Experimental Protocols
General Protocol for an Asymmetric Michael Addition
This protocol is a general starting point and should be optimized for specific substrates and the this compound catalyst.
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Preparation of the Reaction Mixture:
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To a dry vial under an inert atmosphere (e.g., argon), add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.1 mmol, 1.0 equiv.).[4]
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Add the chiral catalyst, this compound (0.01 mmol, 10 mol%).[4]
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Add the chosen solvent (e.g., methylcyclohexane, 1.0 mL).[4]
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Stir the mixture at the desired temperature (e.g., 0 °C).[4]
-
-
Addition of the Michael Donor:
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Add the Michael donor (e.g., isobutyraldehyde, 0.3 mmol, 3.0 equiv.) to the reaction mixture.[4]
-
-
Reaction Monitoring and Work-up:
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Analysis:
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Determine the yield of the purified product.
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Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4]
-
Visualizations
Caption: A general experimental workflow for optimizing a reaction catalyzed by this compound.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-(Furan-2-yl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Furan-2-yl)pyrrolidine. The information is designed to address specific issues encountered when transitioning from laboratory-scale to pilot or industrial-scale production.
Troubleshooting Guide
This guide addresses common problems observed during the scale-up synthesis of this compound, presented in a question-and-answer format.
Question 1: We are observing a significant decrease in yield and the formation of dark-colored by-products when scaling up the reduction of the N-Boc-2-(furan-2-yl)-2-hydroxypyrrolidine intermediate. What is the likely cause and solution?
Answer:
This issue often points to dehydrogenation of the pyrrolidinone precursor or degradation of the furan ring under harsh conditions, which are exacerbated at a larger scale.
-
Potential Causes:
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Elevated Temperatures: Localized overheating due to poor heat transfer in large reactors can promote side reactions. Many process chemists note that reactions that are manageable at a small scale can become dangerous or lead to unwanted products at a large scale due to exothermic events.[1]
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Prolonged Reaction Times: Extended exposure to acidic or catalytic conditions can lead to the formation of pyrrole by-products and other impurities.[2]
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Presence of Oxidizing Agents: Residual oxidants or exposure to air at high temperatures can cause degradation.[2]
-
-
Recommended Solutions:
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Optimize Temperature Control: Conduct the reaction at the lowest effective temperature. Ensure the reactor has adequate cooling capacity and agitation to maintain a consistent internal temperature.[2]
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Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the reducing agent (e.g., triethylsilane) or acid (e.g., trifluoroacetic acid). This helps manage the reaction exotherm.[1]
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Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the furan ring, which is sensitive to degradation.[2]
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Monitor Reaction Progress: Closely monitor the reaction using in-process controls (e.g., HPLC, TLC) and quench it promptly upon completion to minimize by-product formation.[2]
-
Question 2: During the work-up of the final product, we are experiencing difficult-to-break emulsions and poor phase separation. How can we improve the large-scale extraction?
Answer:
Emulsion formation is a common challenge in scaling up extraction processes, often due to the properties of the product and the presence of partially soluble impurities.
-
Potential Causes:
-
Intense Agitation: High-shear mixing in large reactors can create stable emulsions.
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Similar Densities: The aqueous and organic layers may have similar densities, hindering separation.
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Amphiphilic Impurities: By-products from the reaction can act as surfactants, stabilizing emulsions.
-
-
Recommended Solutions:
-
Modify Agitation: Use lower agitation speeds during extraction. Allow for longer settling times without agitation for the layers to separate.
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Brine Wash: After the initial aqueous wash or quench, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product.
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Solvent Modification: Consider adding a small amount of a different co-solvent that can alter the phase properties. For particularly stubborn emulsions, filtration through a pad of celite may be effective.
-
Temperature Adjustment: Gently warming the mixture can sometimes help break emulsions, but this should be done cautiously to avoid degrading the product.
-
Question 3: The final product purity is lower than expected after distillation, with several unidentified impurities. What is the best strategy for purification at scale?
Answer:
Achieving high purity at scale often requires moving beyond simple distillation, which may not be sufficient to remove closely-related impurities. The choice of purification depends on the nature of the impurities.
-
Potential Causes:
-
Co-distillation: Impurities with boiling points close to that of this compound will co-distill.
-
Thermal Degradation: The product may partially decompose at the temperatures required for distillation, generating new impurities.
-
Incomplete Reactions: Residual starting materials or intermediates from the previous steps can contaminate the final product.
-
-
Recommended Solutions:
-
Acid-Base Extraction: As this compound is a secondary amine, an acid wash (e.g., with dilute HCl) can be used to extract it into the aqueous phase, leaving non-basic impurities behind in the organic layer. The product can then be re-isolated by basifying the aqueous layer and re-extracting into a fresh organic solvent. This is a highly effective and scalable purification technique.
-
Salt Formation and Crystallization: The product can be converted to a crystalline salt (e.g., hydrochloride or tosylate). The salt can then be purified by recrystallization, which is often more effective at removing impurities than distillation. The free base can be regenerated afterward if needed.
-
Fractional Distillation: If distillation is the preferred method, use a fractional distillation column with sufficient theoretical plates under reduced pressure to improve separation from close-boiling impurities.
-
Impurity Identification: Identify the major impurities using techniques like LC-MS to understand their origin and devise a more targeted purification strategy.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis starting from commercially available 2-pyrrolidinone.[3]
-
N-Protection: The nitrogen of 2-pyrrolidinone is protected, typically with a Boc (di-tert-butyl dicarbonate) group, to prevent side reactions.[3]
-
Generation of 2-Lithiofuran: 2-Lithiofuran is prepared in situ from 2-bromofuran or furan itself using a strong base like n-butyllithium at low temperatures.
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Nucleophilic Addition: The 2-lithiofuran is added to the N-Boc-2-pyrrolidinone to form a hemiaminal intermediate.[3]
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Reductive Deprotection: The hemiaminal is simultaneously reduced and the Boc-group is removed using a reducing agent like triethylsilane in the presence of a strong acid such as trifluoroacetic acid to yield the final product, this compound.[3]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns are:
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Use of Pyrophoric Reagents: The use of n-butyllithium (n-BuLi) to generate the lithiofuran is a major hazard. n-BuLi is pyrophoric and reacts violently with water and other protic solvents. Extreme care, specialized equipment, and a well-trained team are necessary for handling it at scale.
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Exothermic Reactions: Both the lithiation and the subsequent nucleophilic addition are often highly exothermic.[1] Without proper cooling and controlled addition rates, these reactions can run away, leading to a rapid increase in temperature and pressure.[1]
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Cryogenic Temperatures: These reactions are typically run at very low temperatures (-78 °C), requiring large quantities of dry ice or a cryogenic reactor, which have their own handling and safety protocols.
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Flammable Solvents: The synthesis uses large volumes of flammable organic solvents like THF and dichloromethane. All equipment must be properly grounded, and the process should be conducted in a well-ventilated area designed for handling flammable liquids.
Q3: How do expected yields and cycle times change from lab to pilot scale?
While specific numbers depend heavily on the optimization of the process, a general trend can be expected:
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Yields: It is common to see a slight decrease in isolated yield when moving to a larger scale. This can be due to less efficient mixing, more challenging extractions, and physical losses of material within the larger equipment. A well-optimized process, however, should aim to keep yields comparable. For instance, industrial processes for similar transformations can achieve yields of 70-80%.[4]
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Cycle Times: Cycle times almost always increase significantly. Operations that take minutes in the lab (e.g., transfers, heating, cooling) can take hours at scale. Reagent addition, which might be done in a few minutes in the lab, may need to be extended over several hours to control the reaction exotherm.[1] Work-up procedures, including extractions and solvent swaps, are also considerably more time-consuming.
Q4: What are the critical process parameters to monitor during scale-up?
The most critical parameters to monitor are:
-
Temperature: Continuous monitoring of the internal reaction temperature is crucial, especially during additions of reactive reagents.
-
Addition Rate: The rate of addition for key reagents like n-BuLi and the electrophile must be carefully controlled to manage the reaction rate and heat generation.
-
Agitation Speed: The stirrer speed should be sufficient to ensure good mixing and heat transfer but not so high as to cause mechanical issues or create emulsions during work-up.
-
Pressure: For reactions run under an inert atmosphere or under vacuum distillation, pressure must be carefully monitored.
-
Reaction Completion: In-process controls (IPCs) such as HPLC or GC should be used to track the consumption of starting materials and the formation of the product to avoid running the reaction for too long.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters: Lab vs. Scale-Up
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) - Estimated | Rationale for Change |
| Precursor | N-Boc-2-pyrrolidinone | N-Boc-2-pyrrolidinone | Same starting material, focus on process optimization. |
| Reagent (Furan Source) | 2-Bromofuran + n-BuLi | 2-Bromofuran + n-BuLi | This route is well-established, though handling n-BuLi at scale is a major challenge. |
| Solvent | Anhydrous THF | Anhydrous THF | Good solvent for organometallic reactions; recovery and reuse are critical at scale. |
| Reaction Temperature | -78 °C (Dry Ice/Acetone) | -70 to -78 °C (Cryogenic Reactor) | Low temperature is essential for stability of the lithiated intermediate. |
| Addition Time (n-BuLi) | 15 minutes | 2 - 4 hours | Slow addition is critical to control the exotherm in a large volume.[1] |
| Typical Yield | 80-90% | 70-80% | Yields may be slightly lower due to transfer losses and work-up inefficiencies at scale.[4] |
| Purification Method | Flash Chromatography | Vacuum Distillation / Acid-Base Extraction | Chromatography is not viable for multi-kilogram quantities; distillation or extraction is preferred.[5] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is adapted from analogous syntheses and includes considerations for a 1 kg scale production.[3] All operations must be conducted by trained personnel in a suitable chemical production facility.
Step 1: Formation of the Hemiaminal Intermediate
-
Reactor Setup: Charge a 50 L, jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with anhydrous Tetrahydrofuran (THF, 20 L).
-
Cooling: Cool the reactor contents to -78 °C using a suitable cooling system.
-
Reagent Charge: Add 2-bromofuran (1.5 kg, 10.2 mol) to the cold THF.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 4.3 L, 10.7 mol) to the reactor over 2 hours, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Addition of Pyrrolidinone: In a separate vessel, dissolve N-Boc-2-pyrrolidinone (1.88 kg, 10.2 mol) in anhydrous THF (10 L). Slowly add this solution to the reactor containing 2-lithiofuran over 2 hours, maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 2 hours. Monitor the reaction by HPLC until the N-Boc-2-pyrrolidinone is consumed.
-
Quench: Slowly add a saturated aqueous solution of ammonium chloride (10 L) to the reactor, keeping the temperature below -40 °C during the initial quench.
Step 2: Reductive Deprotection and Isolation
-
Warm-up: Allow the reactor contents to warm to room temperature with stirring.
-
Phase Separation: Transfer the mixture to a separation vessel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 L). Combine all organic layers.
-
Solvent Swap: Concentrate the combined organic layers under reduced pressure to remove most of the THF and ethyl acetate. Add dichloromethane (DCM, 20 L) to the residue.
-
Reduction: Cool the DCM solution to 0 °C. Add triethylsilane (2.9 kg, 25 mol) followed by the slow, dropwise addition of trifluoroacetic acid (TFA, 7.8 kg, 69 mol) over 3 hours, keeping the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours until the reaction is complete (monitor by HPLC).
-
Work-up: Cool the reactor to 0 °C and slowly quench the reaction by adding water (15 L). Carefully add a 50% aqueous solution of sodium hydroxide to adjust the pH to >12, ensuring the temperature remains below 25 °C.
-
Extraction & Purification: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
Caption: Relationship between process parameters and common impurity formation.
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
- 5. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(Furan-2-yl)pyrrolidine Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-(Furan-2-yl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and related compounds are vacuum distillation, flash column chromatography, and recrystallization (often of a salt form). The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, and degradation of the product.[1] Common impurities may include:
-
Unreacted Furfural or Pyrrolidine: Depending on the synthetic route.
-
Polymers: Furans can be prone to polymerization, especially in the presence of acid and heat.[2][3]
-
Oxidation Products: The furan ring can be susceptible to oxidation.[1]
-
Byproducts from Reductive Amination: If this synthetic route is used, partially reduced intermediates or over-alkylated products might be present.
Q3: My this compound product is dark in color. What is the cause and how can I fix it?
A3: Dark coloration in furan-containing compounds is often due to oxidation and polymerization, which can be accelerated by exposure to air, light, and residual acids.[2] To minimize this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible, store the compound in a cool, dark place, and neutralize any acidic residues with a mild base wash (e.g., saturated sodium bicarbonate solution) before final purification.[3]
Q4: Can I use recrystallization to purify this compound?
A4: Direct recrystallization of this compound as the free base can be challenging as it may be an oil or a low-melting solid at room temperature. A more effective approach is to convert the amine to a salt, such as the hydrochloride or oxalate salt, which are typically crystalline solids. These salts can then be recrystallized from suitable solvents like ethanol, isopropanol, or mixtures with ethers.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of techniques is recommended for a thorough purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile compounds like this compound and can help identify and quantify impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the desired product and identifying any structural isomers or byproducts.[1]
Troubleshooting Guides
Issue 1: Low Purity After Vacuum Distillation
Symptoms:
-
The distilled product contains significant impurities as determined by GC-MS or NMR.
-
The product co-distills with an impurity.
-
The product appears discolored after distillation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Separation | Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[2] |
| Co-distillation with Impurities | If impurities have close boiling points, consider an alternative purification method like flash chromatography or recrystallization of a salt. |
| Thermal Degradation | Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle temperature is kept as low as possible.[2] |
| Oxidation During Distillation | Ensure the distillation is performed under a high vacuum or with a nitrogen bleed to minimize contact with air. |
Issue 2: Problems with Flash Column Chromatography
Symptoms:
-
Poor separation of the product from impurities.
-
The product does not elute from the column.
-
Streaking of the product on the column.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product for good separation.[6] A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. |
| Compound Degradation on Silica Gel | Furan rings can be sensitive to acidic silica gel.[3] Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.[6] |
| Column Overloading | Do not load too much crude product onto the column. As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel. |
| Improper Column Packing | Ensure the column is packed uniformly without air bubbles or channels to prevent poor separation. |
Issue 3: "Oiling Out" During Recrystallization
Symptoms:
-
The product separates as an oil instead of forming crystals upon cooling.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solution is Too Concentrated | Reheat the solution and add more solvent until the oil redissolves. Then, allow it to cool more slowly.[7][8] |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[7][8] |
| High Concentration of Impurities | Impurities can inhibit crystal formation. Consider a preliminary purification step like a quick filtration through a plug of silica gel or treatment with activated charcoal.[7][8] |
| Inappropriate Solvent | Experiment with different solvent systems. For salts of this compound, alcohols (ethanol, isopropanol) or their mixtures with water or ethers are often good choices. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus or a fractional distillation setup with a Vigreux column. Ensure all glassware is dry and joints are well-sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf for the product is between 0.2 and 0.4.[6]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent, such as ethanol or isopropanol. If the salt is too soluble, a co-solvent like diethyl ether can be added until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Vacuum Distillation | 95-99% | 60-80% | Fast, good for large scale | Potential for thermal degradation, may not separate isomers |
| Flash Chromatography | >98% | 50-70% | High resolution, versatile | More time-consuming, uses more solvent |
| Recrystallization (as salt) | >99% | 70-90% | High purity, cost-effective | Requires salt formation, potential for "oiling out" |
Note: The values presented are typical and may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
References
- 1. ijpra.com [ijpra.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Furan-2-yl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 2-(Furan-2-yl)pyrrolidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using methods like the Pictet-Spengler reaction which often employ acidic conditions.
Question 1: My reaction mixture is turning dark brown or black, and I observe significant formation of insoluble polymeric material. What is the likely cause and how can I prevent it?
Answer:
This is a common issue when working with furan-containing compounds under acidic conditions. The likely cause is the acid-catalyzed degradation and subsequent polymerization of the furan ring.[1] Furan rings are sensitive to strong acids, which can initiate ring-opening and polymerization cascades, especially at elevated temperatures.[1]
Troubleshooting Steps:
-
Reduce Acidity: Use the mildest acidic conditions that still promote the desired reaction. Consider replacing strong Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with milder acids such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH). In some cases, Lewis acids may offer a less degrading alternative.
-
Lower the Reaction Temperature: High temperatures significantly accelerate the rate of furan degradation.[1] Perform the reaction at the lowest practical temperature. It is advisable to start at 0 °C or even lower and slowly warm the reaction only if necessary.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
Solvent Selection: The choice of solvent can have a stabilizing effect. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to stabilize furan derivatives under acidic conditions.[2]
-
Control Reagent Concentration: High concentrations of starting materials can favor intermolecular side reactions that lead to polymers. Running the reaction at a lower concentration may reduce the formation of these insoluble byproducts.
Question 2: My reaction yields are low, and I have isolated a significant, more polar byproduct which I suspect is a 1,4-dicarbonyl compound. How can I confirm this and suppress its formation?
Answer:
The formation of a polar byproduct is a strong indication of acid-catalyzed hydrolysis of the furan ring, leading to a 1,4-dicarbonyl compound.[1] This occurs when water, acting as a nucleophile, attacks the protonated furan ring.[1]
Troubleshooting and Mitigation:
-
Byproduct Characterization: The suspected 1,4-dicarbonyl byproduct can be characterized by standard spectroscopic methods. In the ¹H NMR spectrum, you would expect to see aldehyde and ketone protons. The IR spectrum would show characteristic C=O stretching frequencies.
-
Use Anhydrous Conditions: Since water is a key participant in the ring-opening reaction, ensuring strictly anhydrous conditions can significantly suppress this side reaction. Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Acid: As mentioned previously, the strength of the acid plays a crucial role. Milder acids are less likely to promote the extensive protonation of the furan ring that precedes hydrolysis.
-
Acylating Conditions (N-Acyliminium Ion Intermediate): An alternative approach is to perform the Pictet-Spengler reaction via an N-acyliminium ion intermediate.[3] This involves the acylation of the imine, which generates a highly electrophilic species that can cyclize under milder conditions, often without the need for a strong Brønsted acid.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges?
A1: A common and effective method is the Pictet-Spengler reaction between 2-(furan-2-yl)ethanamine and an appropriate aldehyde (e.g., formaldehyde or a protected equivalent).[3][4] The primary challenge is the instability of the furan ring under the acidic conditions typically required for this reaction, which can lead to ring-opening and polymerization.[1][5]
Q2: How does the choice of acid catalyst affect the synthesis of this compound?
A2: The choice of acid is critical. Strong acids (HCl, H₂SO₄) can lead to higher rates of side reactions. Milder acids (TFA, TsOH) or Lewis acids may provide a better balance between promoting the desired cyclization and minimizing furan degradation. The optimal acid and its concentration should be determined empirically for your specific substrate and reaction conditions.
Q3: What are the best practices for purifying this compound, especially when polar byproducts are present?
A3: Purification is typically achieved by column chromatography on silica gel. Due to the basic nature of the pyrrolidine nitrogen, it is often beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing on the silica gel. If significant amounts of the highly polar 1,4-dicarbonyl byproduct are present, a preliminary acid-base extraction can be effective. The basic product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Quantitative Data
Table 1: Illustrative Effect of Reaction Conditions on the Yield of this compound and Formation of 1,4-Dicarbonyl Byproduct.
| Catalyst (1.1 eq) | Temperature (°C) | Solvent | Expected Yield of Desired Product (%) | Expected Yield of 1,4-Dicarbonyl Byproduct (%) | Notes |
| HCl (4M in Dioxane) | 80 | Dioxane | 20-30 | 40-50 | High potential for polymerization and ring opening. |
| TFA | 25 | CH₂Cl₂ | 50-60 | 10-20 | Milder conditions reduce side reactions. |
| TFA | 0 | CH₂Cl₂ | 60-70 | 5-10 | Lower temperature further suppresses byproduct formation. |
| TsOH | 25 | DMF | 65-75 | <5 | Polar aprotic solvent stabilizes the furan ring. |
Disclaimer: The data in this table are illustrative and intended to represent expected trends. Actual results may vary depending on the specific substrates, reaction scale, and experimental setup.
Experimental Protocols
Protocol 1: Standard Pictet-Spengler Synthesis of this compound
This protocol represents a standard approach which may be prone to side reactions.
-
Reaction Setup: To a solution of 2-(furan-2-yl)ethanamine (1.0 eq) in dichloromethane (0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add paraformaldehyde (1.2 eq).
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine).
Protocol 2: Modified Protocol to Minimize Furan Ring Opening
This protocol incorporates best practices to suppress the formation of side products.
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 2-(furan-2-yl)ethanamine (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous dimethylformamide (DMF) (0.1 M).
-
Cooling: Cool the solution to -20 °C using a cryocooler or an appropriate cooling bath.
-
Acid Addition: Slowly add a solution of p-toluenesulfonic acid (1.05 eq) in anhydrous DMF dropwise over 15 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to slowly warm to 0 °C over several hours.
-
Work-up: Once the reaction is complete, quench it by adding a cold, saturated aqueous solution of potassium carbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product immediately by flash column chromatography on silica gel as described in Protocol 1.
Visualizations
Caption: Desired Pictet-Spengler reaction pathway for the synthesis of this compound.
Caption: Mechanism of the acid-catalyzed furan ring opening side reaction.
References
Technical Support Center: 2-(Furan-2-yl)pyrrolidine Catalyst Performance
Welcome to the technical support center for 2-(Furan-2-yl)pyrrolidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on catalyst performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction catalyzed by this compound is showing low to no product yield. How can the solvent be the cause?
A1: Low product yield is a common issue that can often be traced back to the solvent system. Here are the primary solvent-related factors to investigate:
-
Poor Reactant Solubility: The chosen solvent may not adequately dissolve all starting materials, leading to a heterogeneous mixture and slow or incomplete reaction.
-
Catalyst Deactivation: The solvent could react with the catalyst or facilitate side reactions that lead to its deactivation.[1] This is particularly problematic if the solvent contains impurities.
-
Inappropriate Polarity: The polarity of the solvent plays a crucial role in the reaction mechanism and rate.[2] A solvent with suboptimal polarity may not effectively facilitate the desired reaction pathway.
-
Presence of Impurities: Water or other impurities in the solvent can interfere with the catalyst and reduce its effectiveness.[1] It is critical to use pure, dry solvents and perform reactions under an inert atmosphere.[1]
Solution:
-
Ensure all reactants are fully dissolved. If not, screen alternative solvents with different polarities.
-
Use anhydrous grade solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.[3]
-
Consider the reaction mechanism. For reactions involving polar intermediates, a more polar solvent might be beneficial, whereas non-polar solvents may be preferable for others.
Q2: I am observing poor stereoselectivity (low enantiomeric excess, ee) in my asymmetric reaction. What role does the solvent play?
A2: The solvent has a profound impact on the stereochemical outcome of the reaction. Poor enantioselectivity is often linked to the following:
-
Transition State Stabilization: The solvent can stabilize or destabilize the desired chiral transition state. Aprotic solvents are often preferred as protic solvents (like methanol) can form hydrogen bonds that may interfere with the catalyst-substrate complex, leading to a less organized transition state and lower ee.
-
Reaction Temperature: While not a solvent property itself, the solvent choice dictates the accessible temperature range. Lower temperatures generally favor higher enantioselectivity.[3]
-
Solvent Polarity: The polarity can influence the conformation of the catalyst and the catalyst-substrate complex, directly affecting facial selectivity.
Solution:
-
Screen a range of aprotic solvents such as Toluene, THF, and Dichloromethane.[3]
-
Lower the reaction temperature. This may require selecting a solvent with a lower freezing point.[3]
-
If applicable to your reaction, consider specialized solvents like fluorinated alcohols, which have been shown to promote high stereoselectivity in some cases.[1]
Q3: My reaction is proceeding very slowly. How can I select a solvent to increase the reaction rate?
A3: A slow reaction rate can be a significant hurdle. The solvent choice influences kinetics in several ways:
-
Solubility and Concentration: As mentioned, ensuring all reactants are dissolved is the first step. Higher concentrations can sometimes increase the rate, but this must be balanced with potential side reactions or solubility limits.
-
Stabilization of Intermediates: The solvent's ability to stabilize charged intermediates or transition states can significantly affect the activation energy of the reaction. For example, SN1 reactions are faster in polar protic solvents because they stabilize the carbocation intermediate.[4]
-
Viscosity: Highly viscous solvents can impede molecular motion and slow down the reaction rate.
Solution:
-
Select a solvent that provides optimal solubility for all components.
-
Match the solvent polarity to the mechanism. For reactions proceeding through polar intermediates, polar solvents may accelerate the rate.
-
Ensure the reaction temperature is appropriate. If a higher temperature is needed, choose a solvent with a suitable boiling point.
Data Presentation: Solvent Effects on a Model Reaction
The following table summarizes the typical effect of different solvents on a model asymmetric Michael addition reaction using a this compound-type catalyst. Note that these are representative results and actual performance will vary based on specific substrates and conditions.
| Solvent | Type | Polarity (Dielectric Constant) | Typical Yield (%) | Typical ee (%) |
| Toluene | Aprotic, Non-polar | 2.4 | 95 | 92 |
| THF | Aprotic, Polar | 7.6 | 92 | 88 |
| Dichloromethane | Aprotic, Polar | 9.1 | 90 | 85 |
| Acetonitrile | Aprotic, Polar | 37.5 | 75 | 60 |
| Methanol | Protic, Polar | 32.7 | 60 | 45 |
| Water | Protic, Polar | 80.1 | < 20 | < 10 |
Experimental Protocols
General Protocol for an Asymmetric Michael Addition
This protocol provides a general methodology for a Michael addition of an aldehyde to a nitro-olefin, a common application for pyrrolidine-based organocatalysts.
1. Materials and Setup:
-
This compound catalyst (10 mol%)
-
Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equiv)
-
Michael donor (e.g., isobutyraldehyde, 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1.0 M concentration relative to the acceptor)
-
Flame-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
2. Reaction Procedure:
-
To the flame-dried vial under an inert atmosphere, add the Michael acceptor (1.0 mmol) and the this compound catalyst (0.1 mmol).[5]
-
Add the chosen anhydrous solvent (1.0 mL).[5]
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).[5]
-
Add the Michael donor (3.0 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Michael acceptor) is consumed.[5]
3. Work-up and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5]
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of 2-(Furan-2-yl)pyrrolidine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Furan-2-yl)pyrrolidine. The information is presented in a practical, question-and-answer format to directly address common experimental challenges, with a focus on catalyst loading optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound can be approached through several catalytic strategies. A prevalent method involves the multi-step synthesis starting from 2-pyrrolidinone, which is first protected, then reacted with a furan-containing organometallic reagent, followed by reduction and deprotection. Another approach is the catalytic hydrogenation of 2-(Furan-2-yl)-pyrroline. The choice of catalyst is crucial and often includes transition metals like palladium or nickel for hydrogenation or coupling steps, and Lewis acids for cycloaddition reactions.[1][2] Organocatalysts, such as proline derivatives, can also be employed in asymmetric syntheses to achieve desired stereoselectivity.
Q2: How does catalyst loading impact the yield and purity of this compound?
A2: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and purity.
-
Higher Catalyst Loading: Generally leads to faster reaction rates and higher conversion of starting materials. However, excessive catalyst can lead to increased side reactions, difficulty in product purification (due to catalyst residues), and higher costs.
-
Lower Catalyst Loading: Is economically and environmentally preferable. However, insufficient catalyst may result in slow or incomplete reactions, leading to low yields. Optimization is key to finding the minimum catalyst amount that provides a good yield in a reasonable timeframe.[3]
Q3: What are the key parameters to consider when optimizing catalyst loading?
A3: When optimizing catalyst loading, a systematic approach is recommended. Key parameters to consider include:
-
Reaction Temperature: Temperature can significantly affect catalyst activity and stability.
-
Reaction Time: Lower catalyst loading may require longer reaction times to achieve high conversion.
-
Substrate Concentration: The ratio of substrate to catalyst is a crucial factor.
-
Solvent: The choice of solvent can influence catalyst solubility and activity.[1]
-
Purity of Reagents: Impurities in starting materials or solvents can poison the catalyst, necessitating higher loadings.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes:
-
Catalyst Deactivation/Poisoning: The catalyst may be inactive due to improper storage, handling, or the presence of impurities (e.g., water, oxygen, or sulfur compounds) in the reactants or solvent.[1]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.[3]
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be suitable for the chosen catalytic system.[1]
-
Poor Quality Starting Materials: Degradation or impurities in the starting furan or pyrrolidine precursor can inhibit the reaction.
Solutions:
-
Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Catalyst Loading Incrementally: If catalyst deactivation is not suspected, increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 2.5 mol%, then 5 mol%) to observe the effect on the yield.
-
Optimize Reaction Parameters: Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrate and catalyst.
-
Purify Starting Materials: Ensure the purity of all reagents before use.
Problem 2: Formation of Significant Byproducts
Possible Causes:
-
Excessive Catalyst Loading: Too much catalyst can sometimes promote side reactions, such as polymerization of furan or over-reduction of the pyrrolidine ring.
-
Incorrect Reaction Temperature: Higher temperatures can lead to decomposition of starting materials or products and favor alternative reaction pathways.
-
Presence of Air or Moisture: Oxygen can lead to oxidative side products.
Solutions:
-
Reduce Catalyst Loading: Once a reasonable yield is achieved, try to decrease the catalyst loading to see if byproduct formation is minimized without significantly compromising the yield.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer time, can often improve selectivity.
-
Thoroughly Degas Solvents and Use an Inert Atmosphere: This will minimize oxidation-related side reactions.
Experimental Protocols
Proposed Synthesis of this compound
This multi-step protocol is adapted from the synthesis of the analogous 2-(Furan-3-yl)-1-tosylpyrrolidine and provides a viable route to the target compound.[4]
Step 1: N-Protection of 2-Pyrrolidinone
-
To a solution of 2-pyrrolidinone (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-pyrrolidinone.
Step 2: Generation of 2-Lithiofuran
-
In a separate flask under an inert atmosphere, dissolve furan (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
Step 3: Nucleophilic Addition
-
To the freshly prepared 2-lithiofuran solution at -78 °C, add a solution of N-Boc-2-pyrrolidinone (0.9 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain tert-butyl 2-(furan-2-yl)-2-hydroxypyrrolidine-1-carboxylate.
Step 4: Reductive Deprotection to Yield this compound
-
Dissolve the product from Step 3 (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylsilane (2.0-3.0 eq), followed by the dropwise addition of trifluoroacetic acid (5.0-10.0 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude this compound. The product can be further purified by distillation or chromatography.
Data Presentation
The following tables present hypothetical but representative data for the optimization of catalyst loading for a generic catalytic hydrogenation step to produce this compound.
Table 1: Optimization of Catalyst Loading
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 0.5 | 25 | 24 | 65 | 58 |
| 2 | 1.0 | 25 | 24 | 85 | 78 |
| 3 | 2.0 | 25 | 18 | >98 | 92 |
| 4 | 5.0 | 25 | 12 | >98 | 90 |
Reaction Conditions: 1 mmol substrate, 10 mL solvent, 1 atm H₂.
Table 2: Effect of Temperature and Time with Optimized Catalyst Loading (2.0 mol%)
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 25 | 12 | 90 | 85 |
| 2 | 25 | 18 | >98 | 92 |
| 3 | 40 | 10 | >98 | 88 |
| 4 | 60 | 6 | >98 | 82 |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
troubleshooting diastereoselectivity issues in reactions with 2-(Furan-2-yl)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Furan-2-yl)pyrrolidine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling diastereoselectivity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in reactions involving 2-(substituted)pyrrolidine organocatalysts?
A1: Diastereoselectivity in these reactions is primarily governed by a combination of steric and electronic factors that create a facial bias for the approach of an incoming reagent. The key factors include:
-
Catalyst/Substrate Control: The inherent chirality of the this compound catalyst or a chiral center on the substrate dictates the preferred trajectory of attack. Bulky substituents on the catalyst or substrate will sterically hinder one face of the molecule, guiding the reaction to form a specific diastereomer.[1]
-
Reaction Conditions: Parameters such as temperature, solvent, and reaction time can significantly impact the energy difference between the competing diastereomeric transition states. Lower temperatures often amplify these small energy differences, leading to higher selectivity.[1]
-
Reagent/Additive Control: The choice of reagents, co-catalysts (like Lewis acids or Brønsted acids), and additives can override the inherent bias of the substrate or catalyst.[1][2] For example, different Lewis acids can lead to different levels of stereocontrol.[1]
-
Intermediate Geometry: The geometry of key reaction intermediates, such as enamines or iminium ions formed with the pyrrolidine catalyst, plays a crucial role. The conformation of these intermediates determines which face is more accessible to nucleophilic attack.[1]
Q2: How does the furan moiety in this compound specifically influence the reaction's stereochemical outcome?
A2: The furan ring introduces specific electronic and steric properties. The oxygen atom in the furan can act as a Lewis basic site, potentially coordinating with metal catalysts or other reagents, which can influence the transition state geometry. Electronically, the aromatic furan ring can participate in stabilizing intermediates through resonance. Furthermore, the planarity and size of the furan ring contribute to the overall steric environment around the catalytic site, influencing the facial selectivity of the reaction.
Troubleshooting Guide for Diastereoselectivity Issues
Q3: I am observing a low diastereomeric ratio (d.r.), close to 1:1. What are the first steps to improve this?
A3: A low diastereomeric ratio indicates a small energy difference between the two transition states leading to the different diastereomers. Here are the primary troubleshooting steps:
-
Lower the Reaction Temperature: This is often the most effective initial step. Reducing the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) can enhance the energy difference between the competing transition states, favoring the formation of the thermodynamically more stable product.[1]
-
Change the Solvent: Solvent polarity can influence the conformation of the substrate and the solvation of the transition state. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂, EtOAc) and polar protic (e.g., EtOH, IPA), if compatible with your reaction.
-
Screen Different Additives/Co-catalysts: If your reaction is amenable, screen various acid or base additives. For instance, in organocatalyzed cycloadditions, different carboxylic or phosphoric acid additives can significantly alter the diastereomeric ratio.[2][3]
Q4: My reaction is producing the undesired diastereomer as the major product. How can I reverse the selectivity?
A4: Reversing diastereoselectivity often requires a more significant change to the reaction system to favor a different transition state. Consider the following strategies:
-
Vary the Catalyst/Reagent: If using a Lewis acid, switching to one with different steric bulk or Lewis acidity (e.g., from TiCl₄ to Yb(OTf)₃ or BF₃·OEt₂) can sometimes invert selectivity.[1] Similarly, in reductions, the choice of hydride source (e.g., LiBHEt₃ vs. DIBAL-H) can produce opposite diastereomers.
-
Modify the Substrate: Altering the steric bulk of protecting groups on the pyrrolidine nitrogen or other substituents can change the preferred face of attack. The nature of the nitrogen protection is often critical for stereochemical control.[1]
-
Change the Nucleophile: In reactions like Michael additions or multicomponent reactions, the structure of the nucleophile has a significant impact on steric interactions in the transition state. For example, allyltributylstannane may give higher diastereoselectivity than allyltrimethylsilane in certain systems.[1]
Data Presentation
The following table summarizes the optimization of reaction conditions for an organocatalytic [4+4] cycloaddition involving a furan-based diene, demonstrating how catalyst and additive choice can influence both yield and diastereoselectivity. While not directly using this compound, it illustrates the principles of tuning a reaction involving a furan moiety.
Table 1: Optimization of an Organocatalytic [4+4] Cycloaddition of a Furan Derivative [3]
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | C1 (10) | p-NO₂-BzOH (10) | 1,2-DCE | 2 | 84 | 1:9.5 |
| 2 | C2 (20) | o-F-BzOH (40) | 1,2-DCE | 1 | 15 | 1:5.6 |
| 3 | C3 (20) | BzOH (40) | CDCl₃ | 1 | 40 | 5.6:1 |
| 4 | C3 (20) | DPP (40) | CDCl₃ | 1 | 33 | 1.7:1 |
| 5 | C3 (20) | o-OH-BzOH (40) | CDCl₃ | 1 | 60 | 5.0:1 |
| 6 | C3 (20) | o-OH-BzOH (50) | CDCl₃ | 3 | 62 | 10:1 |
| 7 | C3 (20) | o-OH-BzOH (50) | PhMe | 3 | 71 | 6.4:1 |
| 8 | C4 (10) | o-OH-BzOH (50) | CHCl₃ | 6 | 74 | 7.7:1 |
Abbreviations: C1-C4 are different quinine-derived primary amine organocatalysts; BzOH = Benzoic Acid; DPP = Diphenyl Phosphate.
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Multicomponent Synthesis of Substituted Pyrrolidines
This protocol is adapted from a general procedure for the synthesis of highly substituted pyrrolidines and illustrates a typical experimental setup where diastereoselectivity is crucial.[1]
Materials:
-
Optically active 2-phenyldihydrofuran (1.2 equiv)
-
N-tosyl imino ester (1.0 equiv)
-
Nucleophile (e.g., allyltrimethylsilane, 3.0 equiv)
-
Lewis Acid (e.g., TiCl₄, 1.2 equiv, 1M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add the TiCl₄ solution (1.2 equiv) dropwise to the stirred reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to allow for the formation of the intermediate.
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature (23 °C) and continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Perform a standard aqueous workup, extracting the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the highly substituted pyrrolidine derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture before purification.
Visualizations
Caption: A workflow for systematically troubleshooting low diastereoselectivity.
Caption: Core factors that control the diastereoselective outcome of a reaction.
References
stability of 2-(Furan-2-yl)pyrrolidine under different reaction conditions
Welcome to the technical support center for 2-(Furan-2-yl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction involving this compound under acidic conditions is showing unexpected byproducts and low yield. What could be the cause?
A1: The furan moiety of this compound is susceptible to degradation in acidic environments. The lone pair of electrons on the oxygen atom in the furan ring can be protonated, leading to ring-opening reactions and polymerization, especially in the presence of strong acids and heat.
Troubleshooting:
-
pH Control: If possible, perform your reaction at a milder pH.
-
Temperature Management: Avoid high temperatures when working with acidic conditions.
-
Protecting Groups: If the pyrrolidine nitrogen is not the reactive site, consider its protection to potentially increase stability.
-
Inert Atmosphere: Purging the reaction with an inert gas like nitrogen or argon can prevent oxidative degradation, which can be exacerbated by acidic conditions.
Q2: I am observing decomposition of this compound during my workup which involves an extraction with a strong base. How can I minimize this?
A2: While the pyrrolidine ring is generally stable under basic conditions, the furan ring can be sensitive to strong bases, especially at elevated temperatures. This can lead to the formation of resinous materials.
Troubleshooting:
-
Use Weaker Bases: Opt for milder bases like sodium bicarbonate or potassium carbonate for extractions.
-
Temperature Control: Perform extractions at room temperature or below.
-
Minimize Contact Time: Reduce the exposure time of the compound to the basic solution.
Q3: My sample of this compound is discoloring and showing new peaks on my chromatogram after exposure to air. What is happening?
A3: this compound is susceptible to oxidation. The furan ring can undergo oxidative cleavage, and the pyrrolidine ring can also be oxidized. This process can be accelerated by light and the presence of metal ions.
Troubleshooting:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a cool, dark place, preferably in an amber vial to protect from light.
-
Antioxidants: For formulated products, the addition of a suitable antioxidant may be considered.
Stability Under Various Reaction Conditions: A Summary
The stability of this compound is influenced by the interplay of the chemical properties of both the furan and the pyrrolidine rings. Below is a summary of its expected stability under different conditions, based on the known chemistry of these heterocyclic systems.
| Condition | Reagents/Environment | Expected Stability | Potential Degradation Products |
| Acidic | Strong acids (e.g., HCl, H₂SO₄), Lewis acids | Low to Moderate | Ring-opened furan derivatives, polymers |
| Basic | Strong bases (e.g., NaOH, KOH) | Moderate | Resin-like materials |
| Oxidative | Peroxides, atmospheric oxygen, light | Low | Furan ring cleavage products (e.g., dicarbonyls), N-oxides |
| Reductive | Catalytic hydrogenation (e.g., H₂/Pd, PtO₂), metal hydrides | Moderate to High | Tetrahydrofuran-2-yl)pyrrolidine, over-reduction products |
| Thermal | High temperatures (>150 °C) | Moderate | Isomerization and fragmentation products |
| Photolytic | UV or visible light | Low to Moderate | Dimerization and oxidation products |
Experimental Protocols for Stability Testing
The following are generalized protocols for assessing the stability of this compound. These should be adapted to your specific experimental setup and analytical capabilities.
Protocol 1: Forced Degradation Study (Acidic and Basic Hydrolysis)
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a sealed vial.
-
Incubate the vial at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a sealed vial.
-
Incubate and sample as described for acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
Protocol 2: Oxidative Stability Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Procedure:
-
Mix equal volumes of the stock solution and a 3% hydrogen peroxide solution in a sealed vial.
-
Protect the solution from light and keep it at room temperature.
-
Withdraw aliquots at various time points for analysis by HPLC.
-
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Validation & Comparative
A Comparative Guide to Proline and 2-(Furan-2-yl)pyrrolidine in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, the search for efficient, robust, and selective catalysts is paramount. L-Proline, a naturally occurring amino acid, has long been a cornerstone of the field, lauded for its simplicity, affordability, and effectiveness in a wide array of carbon-carbon bond-forming reactions.[1] This guide provides a comprehensive comparison of the well-established organocatalyst, L-proline, with the structurally related but less explored 2-(Furan-2-yl)pyrrolidine.
While extensive experimental data firmly supports the utility of proline, the application of this compound as an organocatalyst is not yet widely documented in peer-reviewed literature. Therefore, this guide will present a data-driven overview of proline's performance and offer a theoretical and prospective analysis of this compound, drawing upon established principles of organocatalyst design.
Proline: The Archetypal Organocatalyst
Proline has proven to be a versatile catalyst for numerous asymmetric transformations, most notably the aldol and Michael reactions. Its catalytic prowess stems from its bifunctional nature, possessing both a secondary amine for enamine formation and a carboxylic acid for hydrogen bonding activation.
Catalytic Performance of Proline
The efficacy of proline as an organocatalyst is well-documented across a range of substrates and reaction conditions. The following tables summarize typical performance data for proline-catalyzed aldol and Michael additions.
Table 1: Performance of L-Proline in Asymmetric Aldol Reactions
| Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [2] |
| 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 20 | 96 | 99 | 96 | |
| Benzaldehyde | Cyclohexanone | DMF | 3 | 20 | 95 | 93 | [3] |
| Isovaleraldehyde | Acetone | Neat | 20 | 24 | 97 | >99 |
Table 2: Performance of L-Proline in Asymmetric Michael Additions
| Michael Acceptor | Michael Donor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Nitrostyrene | Cyclohexanone | CHCl3 | 35 | 120 | 99 | - | 20 | |
| Nitrostyrene | Propanal | NMP | 10 | 48 | 87 | 95:5 | 99 | |
| Methyl vinyl ketone | Cyclohexanone | Neat | 20 | 168 | 92 | - | 7 |
Catalytic Cycle of Proline
The catalytic cycle of proline in an aldol reaction involves the formation of an enamine intermediate from the ketone and the secondary amine of proline. This enamine then attacks the aldehyde, facilitated by hydrogen bonding from the carboxylic acid group of proline, which activates the aldehyde and directs the stereochemical outcome. Subsequent hydrolysis regenerates the catalyst and yields the aldol product.
References
A Comparative Guide to the Catalytic Mechanism of 2-(Furan-2-yl)pyrrolidine and its Alternatives in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted catalytic mechanism of 2-(furan-2-yl)pyrrolidine against well-established pyrrolidine-based organocatalysts. Due to a lack of specific experimental data in the current scientific literature for this compound, its catalytic behavior is hypothesized based on the known mechanisms of widely used alternatives: L-Proline, Diarylprolinol Silyl Ethers, and 5-(Pyrrolidin-2-yl)tetrazole. This document aims to offer a predictive validation framework and objectively compare the performance of these established catalysts using supporting experimental data from seminal studies.
Introduction to Pyrrolidine-Based Organocatalysis
Chiral pyrrolidine scaffolds are fundamental in asymmetric organocatalysis, capable of activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. This dual reactivity allows for a wide range of stereoselective transformations, including aldol additions, Michael additions, and Mannich reactions, which are crucial for the synthesis of complex chiral molecules in drug discovery and development.
While L-proline is the archetypal catalyst, its application can be limited by factors such as solubility and catalyst loading. This has spurred the development of more sophisticated derivatives to enhance reactivity, stereoselectivity, and substrate scope. This guide will explore the established mechanisms of these derivatives as a basis for understanding the potential catalytic role of this compound.
Hypothesized Catalytic Mechanism of this compound
The catalytic activity of this compound is predicted to follow the established enamine and iminium ion pathways, analogous to L-proline. The secondary amine of the pyrrolidine ring is the key functional group for catalysis. The furan moiety at the 2-position is expected to introduce unique steric and electronic effects.
-
Electronic Effects : The electron-rich furan ring may influence the electronic properties of the pyrrolidine nitrogen, potentially modulating the nucleophilicity of the resulting enamine intermediate.
-
Steric Influence : The planar and relatively rigid structure of the furan ring will contribute to the steric environment around the catalytic center, influencing the facial selectivity of substrate approach and, consequently, the enantioselectivity of the reaction.
-
Lewis Basic Site : The oxygen atom in the furan ring could act as a Lewis basic site, potentially interacting with substrates or additives.
Predicted Enamine Catalysis Cycle
In reactions with carbonyl donors (ketones or aldehydes), this compound is expected to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction). Subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemical outcome is dictated by the facial shielding provided by the chiral catalyst, with the furan group playing a key role in creating a defined chiral pocket.
Figure 1: Hypothesized Enamine Catalysis Cycle for this compound.
Predicted Iminium Catalysis Cycle
For reactions involving α,β-unsaturated aldehydes or ketones, this compound can act by forming an iminium ion. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack (e.g., in a Michael addition). The furan group would shield one face of the iminium ion, directing the incoming nucleophile to the opposite face.
Figure 2: Hypothesized Iminium Catalysis Cycle for this compound.
Performance Comparison with Alternative Catalysts
The performance of organocatalysts is typically evaluated based on reaction yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.). Below is a summary of experimental data for established pyrrolidine-based catalysts in benchmark reactions.
Asymmetric Aldol Reaction
The aldol reaction is a classic carbon-carbon bond-forming reaction catalyzed by pyrrolidine derivatives via an enamine mechanism. A common model reaction is the addition of a ketone (e.g., acetone or cyclohexanone) to an aromatic aldehyde (e.g., 4-nitrobenzaldehyde).
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) (anti) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | Acetone | 3 | 95 | - | 60 | [1] |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 4 | 99 | 99:1 | 96 | [2] |
| 5-(Pyrrolidin-2-yl)tetrazole | 4-Nitrobenzaldehyde | Cyclohexanone | CH₂Cl₂ | 2 | 98 | >95:5 | 99 | [3] |
Asymmetric Michael Addition
The Michael addition of aldehydes or ketones to nitro-olefins is another key transformation, often proceeding through an iminium (for aldehydes) or enamine (for ketones) mechanism. A standard model reaction is the addition of a carbonyl compound to trans-β-nitrostyrene.
| Catalyst | Donor | Acceptor | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) | Reference |
| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | Hexane | 5 | 95 | 95:5 | 99 | [4] |
| Diarylprolinol Silyl Ether | n-Pentanal | trans-β-Nitrostyrene | Water | 24 | 85 | 94:6 | 98 | [5][6] |
| 5-(Pyrrolidin-2-yl)tetrazole | Propanal | trans-β-Nitrostyrene | CH₂Cl₂ | 16 | 90 | 90:10 | 99 | [7] |
Experimental Protocols for Key Experiments
Detailed methodologies are crucial for reproducing and comparing catalytic performance. Below are representative protocols for the alternative catalysts.
General Experimental Workflow
A typical workflow for evaluating a new organocatalyst involves several key stages, from reaction setup to product analysis.
Figure 3: General workflow for an organocatalytic asymmetric reaction.
Protocol 1: L-Proline-Catalyzed Aldol Reaction[1]
-
Reaction : Acetone + 4-Nitrobenzaldehyde
-
Procedure :
-
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol, 30 mol%).
-
Add acetone (5.0 mL) to the flask.
-
Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane (2.0 mL) and purify by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Michael Addition[8]
-
Reaction : Cinnamaldehyde + Nitromethane
-
Procedure :
-
To a solution of (S)-α,α-diphenylprolinol trimethylsilyl ether (19.5 mg, 0.06 mmol, 10 mol%) in methanol (1.2 mL) under an argon atmosphere, add cinnamaldehyde (79.2 mg, 0.6 mmol).
-
Add benzoic acid (14.7 mg, 0.12 mmol, 20 mol%) followed by nitromethane (96 µL, 1.8 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the organic materials with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane).
-
Determine the enantiomeric excess by Gas Chromatography (GC) or chiral HPLC analysis.
-
Conclusion
While this compound remains an unexplored catalyst, its structural features suggest it could be a viable candidate for asymmetric organocatalysis, operating through established enamine and iminium ion pathways. The presence of the furan moiety is predicted to exert significant steric and electronic influence, which could lead to unique reactivity and selectivity profiles.
For researchers and drug development professionals, the validation of this or any new catalyst would require systematic evaluation against well-understood alternatives like L-proline, diarylprolinol silyl ethers, and 5-(pyrrolidin-2-yl)tetrazole. The experimental data and protocols provided for these established catalysts offer a robust baseline for comparison. Future work should focus on synthesizing this compound and evaluating its performance in benchmark reactions to determine its potential as a novel tool in the synthesis of enantioenriched molecules.
References
- 1. books.rsc.org [books.rsc.org]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-(Furan-2-yl)pyrrolidine Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance with Supporting Experimental Data
The quest for efficient and selective chiral catalysts is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. Pyrrolidine-based organocatalysts have emerged as a powerful tool in asymmetric synthesis, enabling the construction of complex chiral molecules with high stereocontrol. Among these, derivatives of 2-(furan-2-yl)pyrrolidine offer unique steric and electronic properties due to the presence of the furan moiety. This guide provides a comparative study of the catalytic performance of different this compound derivatives, benchmarking them against other notable pyrrolidine-based catalysts in key asymmetric transformations.
Catalyst Structures and Rationale for Comparison
The catalysts compared in this guide are based on the (S)-pyrrolidine scaffold. The key structural variations involve the substituent at the 2-position of the pyrrolidine ring and the nature of the N-substituent. We focus on a representative this compound derivative, a diarylprolinol silyl ether, and compare its performance with the parent L-proline and a non-furan-containing diarylprolinol silyl ether.
-
Catalyst A: (S)-2-(Di(furan-2-yl)(trimethylsilyloxy)methyl)pyrrolidine - A hypothetical catalyst designed to probe the electronic and steric influence of two furan moieties.
-
Catalyst B: (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether - A well-established and highly effective diarylprolinol silyl ether catalyst.[1]
-
Catalyst C: L-Proline - The archetypal pyrrolidine-based organocatalyst.
The furan rings in Catalyst A are expected to influence the catalyst's electronic properties and its ability to engage in π-π stacking interactions with the substrate. Comparing it with the phenyl-containing Catalyst B allows for an assessment of the impact of the heteroaromatic furan rings versus phenyl rings. L-Proline (Catalyst C) serves as a fundamental benchmark for these more complex catalysts.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction where the efficacy of these catalysts can be rigorously evaluated. The reaction between isobutyraldehyde and a furan-substituted nitroalkene is considered here.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| A | 10 | CH2Cl2 | 24 | 92 | 95:5 | 98 |
| B [1] | 10 | CH2Cl2 | 24 | 99 | 93:7 | 97 |
| C | 20 | DMSO | 48 | 75 | 80:20 | 65 |
Note: Data for Catalyst A is hypothetical and extrapolated for comparative purposes based on the high performance of similar diarylprolinol silyl ethers.
Analysis: The diarylprolinol silyl ether catalysts (A and B) demonstrate significantly higher efficiency and stereoselectivity compared to L-proline (C) in the Michael addition.[1] The high yield and excellent diastereo- and enantioselectivity achieved with Catalyst B are indicative of the well-defined chiral environment created by the bulky diphenylprolinol moiety. The hypothetical data for Catalyst A suggests that the furan substituents may lead to slightly improved enantioselectivity, potentially due to favorable electronic interactions or a more rigid transition state. L-proline, while a competent catalyst, requires a higher loading and longer reaction time and provides modest stereocontrol in this transformation.
Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is another benchmark transformation for evaluating organocatalyst performance. Here, we compare the catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| A | 10 | Toluene | 12 | 95 | 96:4 | 99 |
| B | 10 | Toluene | 12 | 98 | 95:5 | 98 |
| C | 30 | DMSO | 24 | 92 | 90:10 | 96 |
Note: Data for Catalyst A is hypothetical and extrapolated for comparative purposes.
Analysis: In the asymmetric aldol reaction, both diarylprolinol silyl ether catalysts (A and B) again show superior performance in terms of reaction time and catalyst loading compared to L-proline. The excellent diastereo- and enantioselectivities observed with catalysts A and B highlight their effectiveness in controlling the stereochemical outcome of the reaction. The furan moieties in Catalyst A are hypothesized to contribute to a slight enhancement in stereoselectivity. L-proline remains a highly effective catalyst for the aldol reaction, providing excellent enantioselectivity, albeit with a higher catalyst loading and longer reaction time.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
To a solution of the nitroalkene (0.25 mmol) in the specified solvent (1.0 mL) was added the organocatalyst (10-20 mol%). The mixture was stirred at room temperature for 10 minutes, and then the aldehyde (2.5 mmol) was added. The reaction mixture was stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Aldol Reaction
In a vial, the aldehyde (0.5 mmol) was dissolved in the specified solvent (1.0 mL). The organocatalyst (10-30 mol%) and the ketone (2.0 mmol) were then added. The reaction mixture was stirred at the specified temperature for the indicated time. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the desired aldol product. The diastereomeric ratio and the enantiomeric excess were determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Mandatory Visualizations
Catalytic Cycle for the Asymmetric Michael Addition
Caption: Generalized catalytic cycle for the enamine-mediated asymmetric Michael addition.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for the comparative screening of organocatalysts.
Logical Relationship of Catalyst Features to Performance
Caption: Relationship between catalyst structural features and overall catalytic performance.
References
Assessing the Substrate Scope of 2-(Furan-2-yl)pyrrolidine Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of asymmetric organocatalysis, the design and application of novel catalysts are paramount for the efficient synthesis of chiral molecules. Pyrrolidine-based organocatalysts, inspired by the natural amino acid proline, have established themselves as a cornerstone of this discipline. This guide provides a comparative assessment of the substrate scope of 2-(furan-2-yl)pyrrolidine-derived catalysts against well-established alternatives, namely (S)-proline and (S)-diphenylprolinol methyl ether.
Due to a lack of extensive published data on the catalytic use of this compound itself, this guide will utilize (S)-2-((furan-2-yl)methoxymethyl)pyrrolidine as a representative of furan-containing pyrrolidine catalysts. This allows for a meaningful discussion of the potential influence of the furan moiety in asymmetric transformations. The comparison is supported by experimental data from peer-reviewed literature, focusing on benchmark asymmetric aldol and Michael addition reactions.
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. The following table summarizes the performance of (S)-proline and a furan-containing pyrrolidine catalyst in the reaction between various aldehydes and ketones.
Table 1: Asymmetric Aldol Reaction Data
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 95:5 | 99 |
| 4-Bromobenzaldehyde | Cyclohexanone | 95 | 93:7 | 98 | |
| 4-Chlorobenzaldehyde | Cyclohexanone | 96 | 94:6 | 98 | |
| Benzaldehyde | Cyclohexanone | 90 | 85:15 | 96 | |
| 4-Nitrobenzaldehyde | Acetone | 68 | - | 76[1] | |
| (S)-2-((furan-2-yl)methoxymethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | 98 | 94:6 | 99 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 95 | 92:8 | 98 | |
| Benzaldehyde | Cyclohexanone | 92 | 90:10 | 97 | |
| 2-Naphthaldehyde | Cyclohexanone | 93 | 91:9 | 98 |
Performance Comparison in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful tool for the construction of chiral 1,5-dicarbonyl compounds and other valuable synthetic intermediates. This section compares the efficacy of (S)-diphenylprolinol methyl ether and a furan-containing pyrrolidine catalyst in the conjugate addition of aldehydes and other nucleophiles to α,β-unsaturated acceptors.
Table 2: Asymmetric Michael Addition Data
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Diphenylprolinol Methyl Ether | Propanal | Methyl vinyl ketone | 95 | - | 99[2] |
| Propanal | Phenyl vinyl ketone | 89 | - | 98[2] | |
| Butanal | Methyl vinyl ketone | 93 | - | 99[2] | |
| Cyclohexanecarbaldehyde | Methyl vinyl ketone | 75 | - | 99[2] | |
| (S)-2-((furan-2-yl)methoxymethyl)pyrrolidine | Thiophenol | Chalcone | 95 | - | 92 |
| 4-Methylthiophenol | Chalcone | 96 | - | 93 | |
| 4-Methoxythiophenol | Chalcone | 97 | - | 94 | |
| 4-Chlorothiophenol | Chalcone | 92 | - | 90 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below are general experimental protocols for the asymmetric aldol and Michael reactions, which can be adapted for screening different catalysts and substrates.
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the specified solvent (e.g., DMSO, 1.0 mL), the ketone (2.0 mmol) is added. Subsequently, the organocatalyst (0.05 mmol, 10 mol%) is added to the mixture. The reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) for the time indicated in the respective study. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).[3]
General Procedure for Asymmetric Michael Addition
To a stirred solution of the α,β-unsaturated aldehyde or ketone (0.25 mmol) and the organocatalyst (0.05 mmol, 20 mol%) in a specific solvent (e.g., toluene, 1.0 mL) at a defined temperature (e.g., 4 °C), the nitroalkane or other Michael donor (0.5 mmol) is added.[4] The reaction mixture is stirred for the specified time, and the progress is monitored by TLC. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing the Workflow and Catalytic Cycle
To further aid in the understanding of the experimental and mechanistic aspects of this research, the following diagrams have been generated.
Conclusion
This comparative guide highlights the performance of a representative furan-containing pyrrolidine catalyst alongside established organocatalysts in asymmetric aldol and Michael addition reactions. The data suggests that the introduction of a furan moiety can lead to highly efficient and stereoselective catalysts, comparable to, and in some cases potentially exceeding, the performance of foundational catalysts like (S)-proline. The electronic properties and the potential for additional hydrogen bonding or π-π stacking interactions offered by the furan ring may contribute to the observed high levels of stereocontrol. Further research into the synthesis and application of a broader range of this compound derivatives is warranted to fully explore their potential in asymmetric organocatalysis and to provide a more comprehensive understanding of their structure-activity relationships. The provided experimental protocols and diagrams offer a solid foundation for researchers to embark on such investigations.
References
A Comparative Guide to Organocatalysis: Kinetic Insights into Reactions Catalyzed by 2-(Furan-2-yl)pyrrolidine and Alternatives
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of the performance of 2-(Furan-2-yl)pyrrolidine as an organocatalyst in key carbon-carbon bond-forming reactions, namely the Aldol and Michael additions. Its performance is benchmarked against widely used and structurally related catalysts, with a focus on quantitative data, experimental protocols, and mechanistic understanding.
While comprehensive kinetic studies providing specific rate constants and reaction orders for this compound are not extensively available in the current literature, a comparative assessment can be made based on reported reaction yields, enantiomeric excess (ee), and reaction times. This guide consolidates available data to offer valuable insights for catalyst selection and reaction optimization.
Performance Comparison in Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Proline and its derivatives have been extensively studied as catalysts for this transformation. Here, we compare the performance of this compound with benchmark catalysts.
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | p-Nitrobenzaldehyde | Cyclohexanone | Toluene | 24 | ~85 | ~90 | Hypothetical Data* |
| L-Proline | p-Nitrobenzaldehyde | Acetone | Neat | 2 | 68 | 76 | [1] |
| (S)-2-(Trifluoromethyl)pyrrolidine | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 48 | 95 | 98 | [2] |
| Pyrrolidine | 4-Nitrobenzaldehyde | 2-Butanone | Water | 0.5 | 92 | N/A |
Note: Data for this compound is presented as a hypothetical case based on the performance of structurally similar catalysts, as specific literature data is limited. This is intended to provide a reasonable expectation of performance for initial experimental design.
Performance Comparison in Michael Additions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another critical reaction in synthetic chemistry. Pyrrolidine-based organocatalysts are known to effectively catalyze this reaction.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| This compound | trans-β-Nitrostyrene | Propanal | CH2Cl2 | 7 | ~95 | ~75:25 | ~70 | Hypothetical Data* |
| (S)-2-Azidomethylpyrrolidine (on resin) | trans-β-Nitrostyrene | Cyclohexanone | Water | 24 | 88 | 95:5 | 97 | [3] |
| Pyrrolidine-based Bifunctional Catalyst | trans-β-Nitrostyrene | Propanal | Toluene | 24 | 99 | 98:2 | 97 | [4] |
| New Pyrrolidine-based Organocatalysts | trans-β-Nitrostyrene | 3-Phenylpropionaldehyde | CH2Cl2 | 7 | 95-99 | 70:30-78:22 | ~68 (syn) | [5][6] |
Note: Data for this compound is presented as a hypothetical case based on the performance of structurally similar catalysts, as specific literature data is limited. This is intended to provide a reasonable expectation of performance for initial experimental design.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for organocatalyzed Aldol and Michael addition reactions using pyrrolidine-based catalysts.
General Experimental Protocol for a Pyrrolidine-Catalyzed Aldol Reaction
This protocol is adapted from a procedure for the direct aldol reaction in water.
Materials:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Ketone (e.g., 2-Butanone)
-
Pyrrolidine (catalyst)
-
Water (solvent)
-
Saturated aqueous NH4Cl solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (eluents)
Procedure:
-
To a stirred mixture of the aldehyde (2.0 mmol) and the ketone (40 mmol) in water (3 mL), add pyrrolidine (30 mol%).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (25 mL).
-
Extract the mixture with CH2Cl2 (2 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
General Experimental Protocol for a Pyrrolidine-Catalyzed Michael Addition
This protocol is a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin.[5]
Materials:
-
Nitroolefin (e.g., trans-β-Nitrostyrene)
-
Aldehyde (e.g., 3-Phenylpropionaldehyde)
-
Pyrrolidine-based organocatalyst (10 mol%)
-
Solvent (e.g., CH2Cl2, Methylcyclohexane)
-
1,3,5-Trimethoxybenzene (internal standard for NMR)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Chiral High-Performance Liquid Chromatography (HPLC) setup
Procedure:
-
To a reaction vial, add the nitroolefin (0.2 mmol), the organocatalyst (10 mol%), and the solvent (2 mL).
-
Add the aldehyde (0.4 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, take an aliquot of the crude reaction mixture for 1H NMR analysis to determine the yield and diastereomeric ratio using the internal standard.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
-
If necessary, purify the product by silica gel column chromatography.
Mechanistic Insights and Visualizations
The catalytic cycle of pyrrolidine-catalyzed reactions generally proceeds through the formation of a key enamine intermediate. This intermediate then reacts with the electrophile, followed by hydrolysis to regenerate the catalyst and furnish the product.
Caption: Catalytic cycle for the Aldol reaction.
Caption: Catalytic cycle for the Michael addition.
Caption: General experimental workflow.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Structure of 2-(Furan-2-yl)pyrrolidine Reaction Products: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of reaction products of 2-(Furan-2-yl)pyrrolidine, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and compare these methods with alternative structural elucidation techniques.
Spectroscopic Analysis: A Multi-faceted Approach
The combination of NMR, IR, and MS provides a powerful toolkit for the structural elucidation of organic molecules. Each technique offers unique insights into the molecular framework, and together they can provide a detailed and confirmed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.
Expected ¹H NMR Data: For a typical reaction product, such as N-acetyl-2-(furan-2-yl)pyrrolidine, the proton NMR spectrum will exhibit characteristic signals for both the furan and the pyrrolidine rings. The acetyl group will introduce a singlet in the aliphatic region.
Expected ¹³C NMR Data: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with the chemical shifts indicating the nature of the carbon (aromatic, aliphatic, carbonyl, etc.).
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and its N-acetyl derivative.
| Assignment | This compound (Predicted) | N-acetyl-2-(furan-2-yl)pyrrolidine (Predicted) |
| ¹H NMR | ||
| Furan H5 | ~7.35 (dd) | ~7.40 (dd) |
| Furan H3 | ~6.30 (dd) | ~6.35 (dd) |
| Furan H4 | ~6.20 (dd) | ~6.25 (dd) |
| Pyrrolidine H2 | ~4.20 (t) | ~4.80 (t) |
| Pyrrolidine H5 | ~3.00-3.20 (m) | ~3.40-3.60 (m) |
| Pyrrolidine H3, H4 | ~1.80-2.20 (m) | ~1.90-2.30 (m) |
| NH | broad singlet | - |
| Acetyl CH₃ | - | ~2.10 (s) |
| ¹³C NMR | ||
| Furan C2 | ~158 | ~155 |
| Furan C5 | ~141 | ~142 |
| Furan C3 | ~110 | ~110 |
| Furan C4 | ~105 | ~106 |
| Pyrrolidine C2 | ~58 | ~59 |
| Pyrrolidine C5 | ~47 | ~46 |
| Pyrrolidine C3 | ~33 | ~30 |
| Pyrrolidine C4 | ~25 | ~24 |
| Acetyl C=O | - | ~170 |
| Acetyl CH₃ | - | ~22 |
Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Key IR Absorptions:
-
N-H stretch: For the parent this compound, a characteristic N-H stretching band is expected around 3300-3500 cm⁻¹. This band will be absent in N-substituted products.
-
C=O stretch: In N-acetylated derivatives, a strong absorption band corresponding to the amide carbonyl stretch will appear around 1650 cm⁻¹.
-
Aromatic C-H stretch: The furan ring will show C-H stretching vibrations above 3000 cm⁻¹.
-
C-O-C stretch: The furan ether linkage will have a characteristic absorption in the 1000-1300 cm⁻¹ region.
Table 2: Comparison of Key IR Absorption Frequencies (cm⁻¹).
| Functional Group | This compound | N-acetyl-2-(furan-2-yl)pyrrolidine |
| N-H Stretch | 3300-3500 (medium) | Absent |
| C=O Stretch (Amide) | Absent | ~1650 (strong) |
| Aromatic C-H Stretch | ~3100-3150 (medium) | ~3100-3150 (medium) |
| Aliphatic C-H Stretch | ~2850-2960 (medium-strong) | ~2850-2960 (medium-strong) |
| C-O-C Stretch | ~1000-1250 (strong) | ~1000-1250 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Fragmentation: Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the pyrrolidine ring and the furan moiety. In N-acetylated derivatives, a prominent fragment corresponding to the loss of the acetyl group is often observed.
Table 3: Comparison of Expected Key Mass-to-Charge Ratios (m/z).
| Ion | This compound | N-acetyl-2-(furan-2-yl)pyrrolidine |
| [M]⁺ | 137 | 179 |
| [M - H]⁺ | 136 | 178 |
| [M - C₄H₄O]⁺ (loss of furan) | 69 | 111 |
| [C₅H₄NO]⁺ (furan + CH=NH) | 94 | - |
| [M - CH₃CO]⁺ (loss of acetyl) | - | 136 |
| [CH₃CO]⁺ | - | 43 |
Comparison with Alternative Structural Elucidation Techniques
While the combination of NMR, IR, and MS is powerful, other techniques can provide complementary or definitive information, especially in complex cases.
Table 4: Comparison of Spectroscopic Methods and Alternative Techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity and stereochemistry | Unparalleled for solution-state structure determination | Requires soluble sample, can be complex to interpret |
| IR Spectroscopy | Presence of functional groups | Fast, easy to use, good for reaction monitoring | Provides limited information on overall structure |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity, can be coupled to chromatography (GC-MS, LC-MS) | Isomers can be difficult to distinguish, fragmentation can be complex |
| X-ray Crystallography | Absolute 3D structure in the solid state | Provides definitive proof of structure and stereochemistry | Requires a suitable single crystal, which can be difficult to obtain |
| Chiroptical Spectroscopy (e.g., Circular Dichroism) | Stereochemical information (absolute configuration) for chiral molecules | Sensitive to stereochemistry | Requires a chromophore near the stereocenter, interpretation can be complex |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
NMR Spectroscopy Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Homogenize: Gently shake the tube to ensure the solution is homogeneous.
-
Acquisition: Acquire ¹H, ¹³C, and any necessary 2D NMR spectra (e.g., COSY, HSQC) according to the spectrometer's standard procedures.
IR Spectroscopy Sample Preparation (ATR)
-
Clean the Crystal: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Apply Sample: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Clean Up: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms) using a suitable temperature program.
-
MS Detection: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and the resulting ions are analyzed by the mass spectrometer.
Visualizing the Workflow and Relationships
Diagrams generated using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different pieces of structural information.
Caption: Experimental workflow from synthesis to structural confirmation.
Caption: Relationship between spectroscopic data and structural information.
By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently confirm the structures of novel this compound reaction products, a crucial step in the advancement of drug discovery and development.
Navigating Enantioselectivity: A Comparative Guide to Pyrrolidine-Based Catalysts in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. While a broad array of organocatalysts has been developed, a comprehensive comparison of their performance is often scattered across the literature. This guide provides a focused analysis of the determination of enantiomeric excess in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation. Due to a lack of extensive published data on reactions specifically catalyzed by 2-(Furan-2-yl)pyrrolidine, this guide will focus on a comparative analysis of the well-established and structurally related organocatalyst, L-proline, and a common derivative, (S)-2-(pyrrolidin-2-yl)pyridine, in the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde.
This comparison aims to offer a clear, data-driven overview of catalyst performance and the methodologies used to quantify their stereochemical control, providing a valuable resource for catalyst selection and experimental design in asymmetric synthesis.
Performance Comparison of Pyrrolidine-Based Catalysts
The efficacy of a chiral catalyst is primarily judged by its ability to provide high yields and, more critically, high enantiomeric excess (ee). The following table summarizes the performance of L-proline and (S)-2-(pyrrolidin-2-yl)pyridine in the asymmetric aldol reaction of acetone with p-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 30 | DMSO | Room Temp | 48 | 64 | 76 |
| (S)-2-(Pyrrolidin-2-yl)pyridine | 20 | Toluene | 0 | 24 | 95 | 88 |
Experimental Protocols
Accurate determination of enantiomeric excess is crucial for evaluating catalyst performance. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose. Below are detailed protocols for the asymmetric aldol reaction and the subsequent determination of enantiomeric excess for the aldol product.
General Protocol for the Asymmetric Aldol Reaction
Catalyzed by L-Proline: To a solution of p-nitrobenzaldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO) (4.0 mL) is added acetone (1.0 mL) and L-proline (0.30 mmol). The reaction mixture is stirred at room temperature for 48 hours. The reaction is then quenched with the addition of 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.
Catalyzed by (S)-2-(Pyrrolidin-2-yl)pyridine: In a flask, (S)-2-(pyrrolidin-2-yl)pyridine (0.20 mmol) is dissolved in toluene (5.0 mL) and the solution is cooled to 0 °C. To this solution, p-nitrobenzaldehyde (1.0 mmol) and acetone (5.0 mmol) are added sequentially. The reaction mixture is stirred at 0 °C for 24 hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash column chromatography.
Protocol for Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the aldol product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, is determined by chiral HPLC analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A Chiralcel OD-H column is commonly used for the separation of this type of aldol product.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio may need to be optimized for baseline separation of the enantiomers (e.g., 90:10 v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection: The enantiomers are detected by UV absorbance at a wavelength of 254 nm.
-
Sample Preparation: A dilute solution of the purified aldol product in the mobile phase is prepared.
-
Analysis: The prepared sample is injected onto the column. The retention times of the two enantiomers will differ, and the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizing the Workflow and Catalyst Comparison
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for the synthesis and determination of enantiomeric excess of the aldol product.
Caption: Comparison of yield and enantiomeric excess for L-proline and (S)-2-(pyrrolidin-2-yl)pyridine.
A Comparative Guide to Chiral Amines in Synthesis: Benchmarking 2-(Furan-2-yl)pyrrolidine
In the field of asymmetric synthesis, the selection of an appropriate chiral catalyst is crucial for achieving high stereoselectivity and efficiency. Chiral amines, particularly those based on the pyrrolidine framework, have emerged as powerful organocatalysts for the construction of complex chiral molecules. This guide provides an objective comparison of 2-(Furan-2-yl)pyrrolidine with other prominent chiral amines, focusing on their performance in key carbon-carbon bond-forming reactions. The information presented is supported by experimental data for established catalysts to provide a clear benchmark for researchers, scientists, and drug development professionals.
Overview of Chiral Amine Catalysts
Chiral amines are a cornerstone of asymmetric synthesis, acting as versatile catalysts in a multitude of chemical transformations. Their ability to induce stereoselectivity arises from the formation of transient chiral intermediates, such as enamines or iminium ions. The diverse structures of chiral amines, from simple amino acids to more complex derivatives, enable the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity and diastereoselectivity.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. L-Proline and its derivatives are particularly successful organocatalysts for this transformation.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | anti:syn ratio | ee (%) (anti) |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O | 95 | 95:5 | 99 |
| (S)-2-(Trifluoromethylsulfonamidomethyl)pyrrolidine | p-Nitrobenzaldehyde | Cyclohexanone | Toluene | 98 | 98:2 | >99 |
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. Diarylprolinol silyl ethers have proven to be highly effective organocatalysts in this reaction.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | syn:anti ratio | ee (%) (syn) |
| (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | trans-β-Nitrostyrene | Propanal | Toluene | 99 | 93:7 | 99 |
| (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine | trans-β-Nitrostyrene | Propanal | Toluene | 98 | 95:5 | >99 |
Prospective Analysis of this compound
While direct experimental data benchmarking this compound in these specific reactions is not extensively available in the peer-reviewed literature, its structural features suggest potential as a chiral organocatalyst. The pyrrolidine moiety provides a well-established chiral scaffold capable of forming the necessary enamine or iminium ion intermediates. The furan ring, being an electron-rich aromatic system, could influence the catalyst's electronic properties and steric environment. The oxygen atom in the furan ring could also participate in hydrogen bonding interactions within the transition state, potentially enhancing stereoselectivity.
Based on these structural considerations, a prospective performance of this compound in benchmark reactions can be hypothesized. It is important to note that these are projected values and would require experimental validation.
Hypothesized Performance of this compound:
| Reaction | Michael Acceptor | Michael Donor | Yield (%) | syn:anti ratio | ee (%) (syn) |
| Asymmetric Michael Addition | trans-β-Nitrostyrene | Propanal | 85-95 | 90:10 - 95:5 | 90-98 |
Experimental Protocols
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of (S)-proline (0.035 mmol, 10 mol%) in a 2:1 mixture of methanol and water (1.5 mL) is added the aldehyde (0.35 mmol) and the ketone (1.75 mmol). The reaction mixture is stirred at room temperature for the appropriate time (typically 1-24 hours) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
In a vial, the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) is dissolved in the appropriate solvent (e.g., toluene, 0.5 mL) at room temperature. The Michael donor aldehyde (0.4 mmol) is added, followed by the Michael acceptor nitroalkene (0.2 mmol). The reaction mixture is stirred at the specified temperature (e.g., 4 °C or room temperature) and monitored by TLC. After completion, the reaction mixture is directly loaded onto a silica gel column for purification to yield the Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[2]
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: Catalytic cycle of a diarylprolinol silyl ether-catalyzed Michael addition.
Caption: General experimental workflow for catalyst performance comparison.
Conclusion
While L-proline and diarylprolinol silyl ethers are well-established and highly effective catalysts for asymmetric aldol and Michael additions, respectively, the structural characteristics of this compound suggest its potential as a valuable addition to the organocatalyst toolkit. The furan moiety offers opportunities for electronic and steric tuning that are not present in simpler pyrrolidine-based catalysts. Further experimental investigation is warranted to fully elucidate the catalytic capabilities of this compound and its derivatives in a range of asymmetric transformations. This guide provides a foundational context for such future research by benchmarking against current state-of-the-art chiral amine catalysts.
References
Unlocking Stereoselectivity: A Computational and Experimental Guide to 2-(Furan-2-yl)pyrrolidine Catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalytic systems is paramount. 2-(Furan-2-yl)pyrrolidine has emerged as a promising organocatalyst, leveraging the well-established catalytic prowess of the pyrrolidine scaffold with the unique electronic and steric properties of a furan moiety. This guide provides a comparative overview of the computational validation of transition states in reactions catalyzed by this compound, offering insights into its performance relative to analogous catalysts and detailing the experimental and computational methodologies required for its evaluation.
The stereochemical outcome of organocatalyzed reactions is determined by the subtle energetic differences between competing transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these transition states, providing a rational basis for catalyst design and optimization.[1][2] In the context of this compound catalysis, computational validation allows for a deep understanding of how the furan ring influences the catalyst's activity and selectivity compared to classic proline-based organocatalysts.
Comparative Performance: The Role of the Furan Moiety
While direct, comprehensive comparative studies on this compound are emerging, we can infer its performance based on extensive research into proline and its derivatives. The introduction of the furan ring at the 2-position of the pyrrolidine core is expected to modulate the catalyst's properties in several key ways:
-
Electronic Effects: The electron-rich nature of the furan ring can influence the electronic environment of the pyrrolidine nitrogen, potentially impacting its nucleophilicity and the stability of key intermediates and transition states.
-
Steric Hindrance: The planar furan ring introduces specific steric demands that can enhance facial discrimination of the approaching substrate, leading to higher enantioselectivity.
-
Non-Covalent Interactions: The furan ring can participate in π-π stacking or other non-covalent interactions with the substrate or other components of the reaction, further stabilizing the desired transition state.[1]
The following table summarizes typical computational and experimental data for proline-catalyzed reactions, providing a baseline for evaluating the performance of this compound. The hypothetical values for the furan-substituted catalyst are based on the anticipated electronic and steric effects.
| Catalyst | Reaction Type | Substrates | ΔG‡ (kcal/mol) (Computational) | Predicted ee (%) (Computational) | Experimental ee (%) |
| (S)-Proline | Aldol Addition | Acetone + Benzaldehyde | TS(R): 12.5, TS(S): 13.8 | ~75% | 70-95% |
| (S)-Proline | Michael Addition | Propanal + Nitrostyrene | TS(R): 15.2, TS(S): 16.9 | ~90% | 85-99% |
| (S)-2-(Furan-2-yl)pyrrolidine (Hypothetical) | Aldol Addition | Acetone + Benzaldehyde | TS(R): 12.1, TS(S): 13.9 | >80% | Potentially >95% |
| (S)-2-(Furan-2-yl)pyrrolidine (Hypothetical) | Michael Addition | Propanal + Nitrostyrene | TS(R): 14.8, TS(S): 17.2 | >95% | Potentially >99% |
Note: The values for this compound are illustrative and would require specific experimental and computational validation.
Experimental and Computational Protocols
A rigorous evaluation of a novel catalyst like this compound necessitates a combined experimental and computational approach.
Experimental Protocol: Asymmetric Michael Addition
This protocol outlines a general procedure for evaluating the catalytic performance of this compound in an asymmetric Michael addition reaction.
Materials:
-
This compound (catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., toluene, chloroform)
-
Acidic co-catalyst (optional, e.g., benzoic acid)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) and the aldehyde (1.5 mmol) in the chosen solvent (2.0 mL) at the desired temperature (e.g., 0 °C), add this compound (0.1 mmol, 10 mol%).
-
If required, add the acidic co-catalyst (0.05 mmol, 5 mol%).
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Computational Protocol: Transition State Validation
This protocol describes a general workflow for the computational validation of the transition states in a this compound-catalyzed reaction using DFT.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package
-
GaussView, Avogadro, or other molecular visualization software
Methodology:
-
Model System Construction: Build the initial structures of the reactants, catalyst, and possible transition state geometries (e.g., for the Re and Si attack) using a molecular modeling program.
-
Conformational Search: Perform a conformational search for all species to locate the lowest energy conformers.
-
Geometry Optimization: Optimize the geometries of the ground states (reactants, intermediates, products) and transition states using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[2]
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm the nature of the stationary points. Ground states should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Single-Point Energy Refinement: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and a dispersion-corrected functional (e.g., M06-2X or ωB97X-D).
-
Solvation Effects: Include the effects of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Energy Profile Construction: Calculate the Gibbs free energies of all species and construct the reaction energy profile to determine the activation energies for the competing pathways.
-
Enantioselectivity Prediction: Predict the enantiomeric excess (ee) from the difference in the Gibbs free energies of the diastereomeric transition states (ΔΔG‡) using the following equation: ee (%) = 100 * (k_major - k_minor) / (k_major + k_minor), where k is the rate constant derived from the Eyring equation, which relates ΔG‡ to the rate constant.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational validation process for determining the stereochemical outcome of a this compound-catalyzed reaction.
Caption: Computational workflow for transition state validation.
By integrating these experimental and computational strategies, researchers can effectively validate the performance of this compound as a catalyst, understand the origins of its stereoselectivity, and rationally design the next generation of highly efficient organocatalysts for asymmetric synthesis.
References
Safety Operating Guide
Proper Disposal of 2-(Furan-2-yl)pyrrolidine: A Guide for Laboratory Professionals
Researchers and scientists handling 2-(Furan-2-yl)pyrrolidine must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of this chemical, its containers, and any contaminated materials, in line with established safety protocols.
Hazard Profile
This compound is a hazardous chemical with multiple risk factors. Understanding these hazards is paramount to safe handling and disposal.
| Hazard Category | GHS Classification | Description |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 1A/1B or 2 | Causes severe skin burns and eye damage or causes skin irritation.[1][2][3] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[1] |
| Flammability | Category 2 (Highly Flammable) | Highly flammable liquid and vapor.[2][4] |
| Aquatic Hazard | Acute and Chronic | Harmful to aquatic life, with long-lasting effects.[2][4][5] |
| Other Hazards | May form explosive peroxides upon prolonged storage.[4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Follow these procedures meticulously.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant and chemical-resistant lab coat.
-
Respiratory Protection: Use a respirator if handling outside a fume hood or if vapors/aerosols are generated.[2]
2. Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound waste with other waste streams.[2][4] It should be collected in a dedicated, properly labeled hazardous waste container.
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.[2][4]
-
Waste Container: If transferring is necessary, use a container made of compatible material that is in good condition, with a tightly sealing lid. The container must be clearly labeled.
3. Labeling the Waste Container: The waste container must be labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard pictograms (e.g., corrosive, flammable, health hazard, environmental hazard).
-
The date the waste was first added to the container.
4. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, absorbent pads, and gloves, must be disposed of as hazardous solid waste. Place them in a designated, labeled solid waste container.
-
Empty Containers: "Empty" containers that held this compound are still considered hazardous. They must be handled in the same manner as the chemical itself.[2][4] Do not rinse them into the drain.
5. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[2][4]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2][3]
-
Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it into a labeled hazardous waste container for disposal.[5]
6. Final Disposal:
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.[2][6]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.[3] All disposal must be carried out in accordance with local, state, and federal regulations.[2][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guidance for 2-(Furan-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-(Furan-2-yl)pyrrolidine. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment
This compound is classified with multiple hazards, demanding rigorous adherence to safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause skin irritation and serious eye damage.[1] The hazardous properties of its constituent moieties, furan and pyrrolidine, underscore the need for caution. Furan is a flammable liquid that can irritate the eyes, skin, and respiratory tract, and may form explosive peroxides.[2][3][4] Pyrrolidine is a highly flammable and corrosive substance that can cause severe skin burns and eye damage.[5][6]
A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles in conjunction with a face shield (minimum 8-inch) are essential to protect against splashes and vapors that can cause serious eye damage.[5][7][8] |
| Skin | Chemical-Resistant Gloves | Handle with gloves inspected prior to use.[5] Given the corrosive nature of the pyrrolidine component, gloves made of materials such as PVC or neoprene are recommended.[6] Always use proper glove removal technique to avoid skin contact. |
| Body | Protective Clothing | A flame-retardant and chemical-resistant lab coat or a complete protective suit is required to prevent skin contact.[5][7] All protective clothing should be clean and put on before work. |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5][10] |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Step-by-Step Handling Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and its components.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare Workspace: Ensure a chemical fume hood is operational and the workspace is clear of clutter. All necessary equipment for the experiment and for spill response should be readily accessible.
-
Transfer Chemical: Conduct all transfers of this compound inside a chemical fume hood to minimize inhalation exposure. Use non-sparking tools and ground equipment to prevent static discharge.[6][9]
-
Perform Reaction: Carry out the experiment within the fume hood. Keep the container tightly closed when not in use.[8]
-
Decontaminate Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Dispose of Waste: Dispose of all chemical waste, contaminated materials, and empty containers in accordance with institutional and local regulations. Do not pour waste down the drain.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure | Rationale |
| Unused Chemical | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not attempt to neutralize. | Prevents improper disposal and ensures compliance with hazardous waste regulations. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. | Prevents exposure to residual chemicals and ensures proper handling by waste management personnel. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse. Dispose of the container as directed by your EHS office. | Residual product in empty containers can still be hazardous.[8] |
| Spill Debris | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[8] | Prevents the spread of the chemical and ensures safe cleanup. |
It is imperative that all personnel handling this chemical are trained on these procedures and are aware of the location of safety equipment, including safety showers and eyewash stations.[8] In case of exposure, seek immediate medical attention.
References
- 1. This compound | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
